SBP-7455
Description
Properties
IUPAC Name |
4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQROJYIEHOOQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SBP-7455
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBP-7455 is a potent, orally bioavailable, dual-specific small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and its homologue ULK2.[1][2][3] These serine/threonine kinases are central to the initiation of the autophagy pathway, a critical cellular recycling process that is often hijacked by cancer cells to sustain growth and survive stress.[2][4] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of ULK1/2, thereby blocking autophagic flux and leading to cancer cell death, particularly in models of triple-negative breast cancer (TNBC).[2][5][6] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.
Core Mechanism of Action: Inhibition of ULK1/2 Kinase Activity
This compound functions as a direct inhibitor of ULK1 and ULK2, the apical kinases in the autophagy signaling cascade.[2][7] By binding to these kinases, this compound blocks their catalytic function, preventing the phosphorylation of downstream substrates essential for the formation of the autophagosome.[7][8] This targeted inhibition at the initiation stage of autophagy distinguishes this compound from other autophagy inhibitors that act at later stages, such as chloroquine and hydroxychloroquine, which are known for their lack of specificity and associated toxicities.[2]
Biochemical Potency
This compound demonstrates high potency against ULK1 and ULK2 in biochemical assays. The compound was developed as an improvement upon the earlier ULK1 inhibitor, SBI-0206965, exhibiting enhanced binding affinity and inhibitory activity.[2][7]
| Target | Assay | IC50 | Reference |
| ULK1 | ADP-Glo | 13 nM | [1][3] |
| ULK2 | ADP-Glo | 476 nM | [1][3] |
Cellular Activity
In cellular contexts, this compound effectively inhibits autophagic flux and reduces the viability of cancer cell lines, particularly those dependent on autophagy for survival.
| Cell Line | Assay | IC50 | Treatment Duration | Reference |
| MDA-MB-468 (TNBC) | CellTiter-Glo (Viability) | 0.3 µM | 72 hours | [3] |
Signaling Pathway of this compound Action
Under normal conditions, the ULK1/2 complex (including ATG13, ATG101, and FIP200) initiates autophagy.[2] Upon inhibition by this compound, this initiation is blocked. The mTOR pathway, a central regulator of cell growth, is a key upstream negative regulator of the ULK1 complex.[4] When mTOR is active, it phosphorylates and inactivates ULK1, suppressing autophagy.[4] Conversely, under cellular stress (e.g., nutrient deprivation or treatment with certain chemotherapeutics), mTOR is inhibited, allowing for ULK1 activation and autophagy induction. This compound's mechanism is therefore particularly relevant in contexts where autophagy is a survival mechanism for cancer cells.
The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the ULK1/2 complex, blocking downstream phosphorylation events and autophagosome formation.
Synergistic Activity with PARP Inhibitors
A significant aspect of this compound's therapeutic potential is its synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[2] PARP inhibitors can induce autophagy as a pro-survival response in cancer cells.[2] this compound counters this resistance mechanism by inhibiting the induced autophagic flux, leading to enhanced cancer cell killing.[2][7]
The logical relationship for this synergistic action is depicted below.
Caption: this compound enhances the efficacy of PARP inhibitors by blocking the pro-survival autophagy response.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Objective: To determine the IC50 of this compound against ULK1 and ULK2.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
-
Methodology:
-
Recombinant ULK1 or ULK2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a set temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the data is normalized to controls to calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Methodology:
-
TNBC cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (and/or a PARP inhibitor for synergy studies) or a vehicle control (DMSO).
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
The CellTiter-Glo® Reagent is added to each well, and the plate is mixed to induce cell lysis and initiate the luminescent reaction.
-
After a brief incubation to stabilize the signal, luminescence is recorded with a luminometer.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.
-
Autophagic Flux Assay (mCherry-EGFP-LC3)
-
Objective: To monitor the effect of this compound on autophagic flux.
-
Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic autophagosomes, both EGFP and mCherry fluoresce. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce. An increase in red-only puncta indicates increased autophagic flux.
-
Methodology:
-
TNBC cells are transduced to stably express the mCherry-EGFP-LC3 reporter.
-
Cells are treated with DMSO (control), this compound, an autophagy inducer (e.g., olaparib or starvation media), or a combination.
-
After the treatment period (e.g., 48 hours), cells are fixed.
-
Fluorescence microscopy is used to visualize and quantify the number of yellow (EGFP and mCherry) and red (mCherry only) puncta per cell.
-
An increase in the ratio of red to yellow puncta signifies an increase in autophagic flux. Inhibition of this increase by this compound demonstrates its mechanism of action.
-
Below is a workflow diagram for the autophagic flux assay.
Caption: Workflow for assessing autophagic flux using the mCherry-EGFP-LC3 reporter system.
In Vivo Pharmacokinetics and Target Engagement
This compound is orally bioavailable in mice.[2][5][6] Pharmacokinetic studies have been conducted to assess its in vivo properties.
| Parameter | Value | Dosing | Species | Reference |
| Tmax | ~1 hour | 30 mg/kg (oral) | Mice | [3] |
| Cmax | 990 nM | 30 mg/kg (oral) | Mice | [3] |
| T1/2 | 1.7 hours | 30 mg/kg (oral) | Mice | [3] |
In vivo target engagement has been demonstrated by observing the modulation of downstream biomarkers. Following oral administration of this compound in mice, a robust inhibition of the phosphorylation of ATG13 at Ser318 (a direct ULK1 substrate) was observed in liver samples.[2][3] Additionally, downregulation of total ATG13 and ULK1 protein levels was noted.[3][7]
Conclusion
This compound is a highly potent and specific dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. Its mechanism of action involves the direct inhibition of their enzymatic activity, leading to a blockade of autophagic flux, which in turn promotes apoptosis in cancer cells that rely on autophagy for survival. The synergistic activity of this compound with PARP inhibitors highlights its potential as a combination therapy for challenging cancers like TNBC. The favorable oral pharmacokinetic profile and demonstrated in vivo target engagement further support its development as a promising therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
SBP-7455: A Technical Guide to a Novel Dual ULK1/ULK2 Inhibitor for Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBP-7455 is a potent, orally bioavailable small molecule inhibitor targeting the dual specificity Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These serine/threonine kinases are central to the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of cellular components.[4][5] In the context of oncology, particularly in aggressive cancers like triple-negative breast cancer (TNBC), autophagy can serve as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist therapeutic interventions.[6][7] this compound, a next-generation inhibitor developed from its predecessor SBI-0206965, demonstrates enhanced potency and improved pharmacokinetic properties, positioning it as a valuable tool for investigating the therapeutic potential of autophagy inhibition.[1][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Core Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| ULK1 | ADP-Glo | 13 | [2][3] |
| ULK2 | ADP-Glo | 476 | [2][3] |
Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Assay | IC50 (µM) | Duration | Reference |
| MDA-MB-468 | CellTiter-Glo | 0.3 | 72 hours | [9] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 hour | 30 mg/kg, oral | [3] |
| Cmax | 990 nM | 30 mg/kg, oral | [3] |
| T1/2 | 1.7 hours | 30 mg/kg, oral | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2, the apical kinases in the autophagy initiation complex. Under conditions of cellular stress, such as nutrient deprivation, ULK1/ULK2 are activated and phosphorylate downstream components of the autophagy machinery, including Beclin1 and VPS34, leading to the formation of the autophagosome.[1] By inhibiting ULK1/ULK2, this compound effectively blocks these initial phosphorylation events, thereby preventing the induction of autophagy.[1][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human ULK1 or ULK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[10]
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of this compound dilution or vehicle (DMSO control).
-
Add 2 µl of ULK1 or ULK2 enzyme diluted in kinase buffer. The exact concentration of the enzyme should be optimized to ensure the reaction is in the linear range.
-
Add 2 µl of a substrate/ATP mix. The concentrations of substrate (e.g., MBP) and ATP should be at or near their respective Km values for the kinase to ensure accurate IC50 determination.
-
Incubate the reaction at room temperature for 60 minutes.[11]
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. m.youtube.com [m.youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GitHub - kkttzjy/Synergy-score-calculation: Calculate the synergy score for drug combination [github.com]
- 5. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combenefit: an interactive platform for the analysis and visualization of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
SBP-7455: A Technical Overview of a Novel Autophagy Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
SBP-7455 is a potent, orally bioavailable, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. Developed as a second-generation inhibitor, this compound demonstrates enhanced potency and improved pharmacokinetic properties compared to its predecessor, SBI-0206965. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as a therapeutic agent in triple-negative breast cancer (TNBC). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development efforts.
Introduction
Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis. However, in the context of cancer, autophagy can be hijacked by tumor cells to survive stress conditions, such as those induced by chemotherapy, thus contributing to drug resistance.[1] Inhibition of autophagy has therefore emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer treatments.[1]
ULK1 and its homolog ULK2 are serine/threonine kinases that form a crucial complex for initiating the autophagy cascade.[2] this compound was developed through a structure-based drug design approach to target these kinases, aiming to overcome the limitations of earlier inhibitors.[3] This document details the scientific journey of this compound from its chemical synthesis to its preclinical evaluation.
Discovery and Synthesis
This compound was rationally designed to improve upon the potency and drug-like properties of the first-generation ULK1/2 inhibitor, SBI-0206965.[3] A structure-based approach, utilizing the X-ray crystal structure of ULK2 in complex with SBI-0206965, guided the optimization of the chemical scaffold.[2]
Chemical Synthesis
The synthesis of this compound (also referred to as compound 26 in some literature) involves a multi-step process. The general chemical information indicates that all reactions were performed with oven-dried glassware under a nitrogen atmosphere with magnetic stirring.[4] Solvents and chemicals were sourced commercially and used without further purification unless specified.[4] Microwave-assisted reactions were conducted in a CEM Discover microwave reactor.[4] Reaction progress was monitored by reverse-phase HPLC and/or thin-layer chromatography (TLC), and purification was achieved using prepacked silica or C18 cartridges.[4]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2.[5] This inhibition prevents the phosphorylation of downstream substrates, such as Beclin-1 and Vps34, which are essential for the formation of the autophagosome.[3] By blocking autophagy at its initiation step, this compound leads to the accumulation of cellular waste and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]
Signaling Pathway
Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay | IC50 (nM) | Reference |
| ULK1 | ADP-Glo | 13 | [5] |
| ULK2 | ADP-Glo | 476 | [5] |
Table 2: Cell-Based Activity
| Cell Line | Assay | IC50 (µM) | Duration (h) | Reference |
| MDA-MB-468 (TNBC) | CellTiter-Glo | 0.3 | 72 | [5] |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 990 nM | 30 mg/kg, oral | [5] |
| Tmax | ~1 h | 30 mg/kg, oral | [5] |
| T1/2 | 1.7 h | 30 mg/kg, oral | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.
ADP-Glo Kinase Assay
This assay was used to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.
Protocol:
-
Prepare a kinase dilution buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.
-
In a reaction tube, combine 9 µL of 50 nM of the target kinase (ULK1 or ULK2) with varying concentrations of this compound.
-
Initiate the reaction by adding 2 µL of 500 µM ATP in the same buffer.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Add 20 µL of ADP-Glo ATP depletion reagent to each reaction and incubate for 40 minutes at room temperature.
-
Measure the luminescent output using a luminometer or a plate reader. The IC₅₀ values are calculated from the dose-response curves.
Cell Viability Assay (CellTiter-Glo)
This assay was used to assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.25 nM to 15 µM) for 72 hours.[4]
-
After the incubation period, add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
Generate a dose-response curve to determine the IC₅₀ value.
In Vivo Pharmacokinetic Study
This study was performed to evaluate the absorption, distribution, metabolism, and excretion of this compound in a murine model.
Protocol:
-
Administer a single dose of this compound (30 mg/kg) to mice via oral gavage.[5]
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, T1/2) from the plasma concentration-time profile.
In Vivo Target Engagement Study
This study aimed to confirm that this compound inhibits its target in a living organism.
Protocol:
-
Dose mice with this compound (10 mg/kg) or a vehicle control by oral gavage.[5]
-
Collect liver samples after 2 hours.[5]
-
Prepare liver lysates and analyze the phosphorylation status of ATG13 (at Ser318), a direct downstream target of ULK1, using Western blotting.
-
A reduction in phosphorylated ATG13 in the this compound-treated group compared to the vehicle group indicates target engagement.
Synergistic Effects with PARP Inhibitors
A significant finding in the preclinical evaluation of this compound is its synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[2][6] PARP inhibitors induce DNA damage, and the inhibition of autophagy by this compound prevents the cancer cells from clearing the damaged components, leading to enhanced cell death.[4]
Experimental Workflow for Synergy Studies
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer | bioRxiv [biorxiv.org]
An In-Depth Technical Guide to the Downstream Signaling Effects of SBP-7455
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream signaling effects of SBP-7455, a potent and orally active dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2. These serine/threonine kinases are critical for the initiation of autophagy, a cellular process of degradation and recycling of its own components. By inhibiting ULK1 and ULK2, this compound effectively blocks the autophagic process at its earliest step. This targeted inhibition leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation, particularly in cancer cells that rely on autophagy for their growth and resistance to therapy.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | Assay | IC50 (nM) | Reference |
| ULK1 | ADP-Glo | 13 | [2] |
| ULK2 | ADP-Glo | 476 | [2] |
| ULK1 | NanoBRET | 328 | [3] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Effect | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-468 | Cell Viability | Inhibition of cell growth | 0.3 | 72 hours | [2] |
| MDA-MB-468 | Apoptosis | Increased apoptosis under starvation | - | 18 hours | [4] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dose | Route | Reference |
| Tmax | ~1 hour | 30 mg/kg | Oral | [2] |
| Cmax | 990 nM | 30 mg/kg | Oral | [2] |
| T1/2 | 1.7 hours | 30 mg/kg | Oral | [2] |
Table 4: Synergistic Effects with Olaparib in MDA-MB-468 Cells
| Treatment | Concentration | Effect | Reference |
| This compound | 10 µM | Inhibits olaparib-induced autophagic flux | [4] |
| Olaparib | 30 µM | Induces autophagic flux | [4] |
| This compound + Olaparib | 0.19 µM + 7.5 µM | Synergistically kill MDA-MB-468 cells | [4] |
Signaling Pathways and Experimental Workflows
This compound Downstream Signaling Pathway
The following diagram illustrates the primary downstream signaling effects of this compound through the inhibition of ULK1/2.
Caption: Downstream signaling cascade of this compound.
Experimental Workflow for In Vitro Synergy Studies
This diagram outlines the typical workflow for assessing the synergistic effects of this compound and a PARP inhibitor like olaparib.
Caption: Workflow for synergy assessment.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay from Promega.[5][6][7]
-
Reagent Preparation:
-
Prepare a 1mM stock solution of ATP and ADP in kinase reaction buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2x ULK1 or ULK2 enzyme solution.
-
Add 1 µL of this compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding 1.5 µL of 3.3x substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™)
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.[8][9][10][11][12]
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion vector.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
-
Assay Procedure:
-
Dispense 20 µL of the cell suspension into a 384-well white assay plate.
-
Add NanoBRET™ Tracer K-5 to a final concentration of 1 µM.
-
Add serial dilutions of this compound or DMSO control.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate immediately on a luminometer equipped with 450 nm and >600 nm filters to measure donor and acceptor emission, respectively.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC50 value from the dose-response curve of the BRET ratio versus the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol follows the general guidelines for the CellTiter-Glo® Luminescent Cell Viability Assay.[2][13]
-
Cell Seeding:
-
Seed MDA-MB-468 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound, olaparib, or a combination of both. Include a DMSO vehicle control.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
Autophagic Flux Assay (mCherry-EGFP-LC3)
This assay utilizes cells stably expressing the tandem mCherry-EGFP-LC3 reporter.[3][11][17][18][19]
-
Cell Culture and Treatment:
-
Culture MDA-MB-468 cells stably expressing mCherry-EGFP-LC3.
-
Treat the cells with this compound (10 µM), olaparib (30 µM), or a combination for 48 hours. Include a DMSO control.
-
-
Sample Preparation for Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with lasers for exciting EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
Measure the fluorescence intensity of EGFP and mCherry for each cell.
-
-
Data Analysis:
-
Calculate the ratio of mCherry to EGFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.
-
Compare the mCherry:EGFP ratios between the different treatment groups.
-
Apoptosis Assay (PE-Annexin V/7-AAD Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[12][20]
-
Cell Treatment and Harvesting:
-
Treat MDA-MB-468 cells with this compound or DMSO in normal or starvation media for 18 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of PE Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
PE Annexin V positive and 7-AAD negative cells are considered to be in early apoptosis.
-
PE Annexin V and 7-AAD double-positive cells are in late apoptosis or are necrotic.
-
In Vivo Target Engagement
This protocol describes the assessment of this compound target engagement in a mouse model.[2]
-
Animal Dosing:
-
Administer this compound (10 mg/kg) or vehicle by oral gavage to mice.
-
-
Sample Collection:
-
After 2 hours, euthanize the mice and collect liver samples.
-
Immediately snap-freeze the tissues in liquid nitrogen.
-
-
Western Blot Analysis:
-
Prepare liver lysates.
-
Perform Western blotting to detect the levels of total and phosphorylated ATG13 (Ser318), as well as total ULK1.
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of ATG13 and the levels of ULK1 and ATG13.
-
In Vivo Pharmacokinetic Studies
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.[2][17]
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 30 mg/kg) to mice via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a method such as tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, and T1/2.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a triple-negative breast cancer xenograft model.[5][13][14][15][16]
-
Tumor Implantation:
-
Subcutaneously inject MDA-MB-468 cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle, this compound, olaparib, this compound + olaparib).
-
Administer the treatments according to a predetermined schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
References
- 1. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. carnabio.com [carnabio.com]
- 10. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.in [promega.in]
- 13. MiTO [mito.dkfz.de]
- 14. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. MDA-MB-468 Cells [cytion.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SBP-7455 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SBP-7455, a novel dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and its potential therapeutic application in triple-negative breast cancer (TNBC). This compound has demonstrated significant preclinical activity by inducing cell death in TNBC cells and displaying synergistic effects with PARP inhibitors, offering a promising new avenue for treating this aggressive and often drug-resistant form of breast cancer.
Core Mechanism of Action: Inhibition of Autophagy Initiation
This compound functions as a potent and orally active dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that are pivotal for the initiation of autophagy.[1][2][3][4] Autophagy is a cellular recycling process that allows cancer cells to survive under stressful conditions, such as nutrient deprivation or exposure to chemotherapy.[1] By inhibiting ULK1 and ULK2, this compound effectively blocks the initial steps of autophagosome formation, leading to an accumulation of cellular waste and ultimately, cell death.[1][5] This targeted inhibition of a key cancer cell survival pathway makes this compound a promising candidate for TNBC therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| ULK1 | ADP-Glo | 13 | [6] |
| ULK2 | ADP-Glo | 476 | [6] |
Table 2: Cellular Activity of this compound in TNBC Cells
| Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-468 | Cell Viability | 0.3 | 72 hours | [6] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 hour | 30 mg/kg (oral) | [6] |
| Cmax | 990 nM | 30 mg/kg (oral) | [6] |
| T1/2 | 1.7 hours | 30 mg/kg (oral) | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its synergy with other anticancer agents.
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Caption: Workflow for assessing this compound and Olaparib synergy in TNBC cells.
Synergistic Activity with PARP Inhibitors
A significant finding in the preclinical evaluation of this compound is its synergistic cytotoxicity when combined with the PARP inhibitor olaparib in TNBC cells.[1] PARP inhibitors are a class of targeted therapy that can be effective in cancers with BRCA mutations, which are common in TNBC. The combination of this compound and olaparib has been shown to be more effective at killing TNBC cells than either agent alone.[1] This suggests that inhibiting autophagy with this compound may prevent cancer cells from repairing the DNA damage induced by PARP inhibitors, leading to enhanced therapeutic efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
ADP-Glo™ Kinase Assay (for ULK1/2 Inhibition)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescent signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
NanoBRET™ Target Engagement Assay (for Cellular Target Binding)
This assay measures the binding of this compound to ULK1 or ULK2 within living cells.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc® luciferase-ULK1 or -ULK2 fusion protein.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest the cells and resuspend them in Opti-MEM.
-
Add a NanoBRET™ tracer, a fluorescently labeled compound that binds to the kinase, to the cell suspension.
-
Add this compound at various concentrations.
-
Dispense the cell suspension into a multi-well plate.
-
Add NanoBRET™ Nano-Glo® Substrate and incubate at room temperature.
-
Measure the BRET signal (the ratio of tracer emission to luciferase emission) using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding and Treatment:
-
Seed TNBC cells (e.g., MDA-MB-468) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, olaparib, or a combination of both at various concentrations for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Western Blotting for Autophagy Markers
This technique is used to detect changes in the levels of key autophagy-related proteins.
-
Cell Lysis and Protein Quantification:
-
Treat TNBC cells with this compound and/or other agents.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3, p62, phospho-ATG13) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound represents a promising therapeutic agent for triple-negative breast cancer. Its novel mechanism of action, targeting the initiation of autophagy through the dual inhibition of ULK1 and ULK2, provides a new strategy to induce cancer cell death. The synergistic effects observed with PARP inhibitors further highlight its potential in combination therapies, which could overcome resistance and improve outcomes for patients with TNBC. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study and potential clinical application of this compound.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
SBP-7455: A Technical Guide on its Therapeutic Potential in Pancreatic Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its complex tumor microenvironment and profound resistance to conventional therapies. A key survival mechanism co-opted by PDAC is autophagy, a cellular recycling process that sustains metabolism and mitigates stress. SBP-7455, a potent and specific dual inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and synergistic potential in pancreatic cancer models. It consolidates key quantitative data and provides detailed experimental protocols to facilitate further research and development.
Introduction to Autophagy in Pancreatic Cancer
PDAC is characterized by a dense, desmoplastic stroma that limits nutrient and oxygen availability, creating a highly stressful tumor microenvironment. To survive these conditions, cancer cells upregulate autophagy. This process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade and recycle their contents.[1][2] This recycling provides essential metabolites to fuel the high energetic demands of rapid tumor growth.[1]
The initiation of autophagy is critically controlled by the ULK1 complex.[3] Given the dependency of PDAC on this pathway, targeting ULK1 presents a rational and compelling therapeutic strategy. Furthermore, many standard-of-care therapies, including chemotherapy and targeted agents like MEK inhibitors, paradoxically induce protective autophagy, contributing to therapeutic resistance.[4][5] This underscores the potential of ULK1 inhibitors not only as monotherapies but also as powerful adjuncts to existing treatments.
This compound: A Potent and Specific ULK1/2 Inhibitor
This compound is an orally bioavailable small molecule designed as a dual inhibitor of ULK1 and its homolog ULK2.[6][7] It demonstrates high potency and greater specificity compared to earlier generation ULK1 inhibitors like SBI-0206965, showing less off-target activity on kinases such as Focal Adhesion Kinase (FAK).[4][5]
Mechanism of Action
This compound exerts its function by directly inhibiting the kinase activity of ULK1/2. This prevents the phosphorylation of key downstream components of the autophagy initiation complex, including Beclin-1, ATG13, and ATG14.[4][5] The inhibition of these phosphorylation events effectively halts the formation of the phagophore, the precursor to the autophagosome, thereby blocking autophagic flux at its earliest step.[4][5]
Preclinical Data in Pancreatic Cancer
Studies in pancreatic cancer cell lines (Panc1, BxPC3, MiaPaca2) and patient-derived organoids (PDOs) have demonstrated the potent anti-tumor activity of this compound.[4][5]
Monotherapy Activity
As a single agent, this compound effectively inhibits the growth of pancreatic cancer cells in a dose-dependent manner, with significant growth inhibition observed at concentrations of 0.5 µM and higher.[4][5] This cytostatic effect is coupled with the induction of apoptosis, which is observed to a greater degree than with the lysosomotropic autophagy inhibitor chloroquine (CQ).[4]
Synergy with Targeted Therapies and Chemotherapy
A key finding is the ability of this compound to reverse therapy-induced protective autophagy and synergize with standard-of-care agents.
-
MEK Inhibitors: The KRAS-RAF-MEK-ERK pathway is a central driver of PDAC.[8][9] Inhibition of this pathway with drugs like Trametinib leads to a robust induction of autophagy as a resistance mechanism.[4][5] Co-treatment with this compound strongly synergizes with Trametinib to inhibit the growth of pancreatic cancer cells and PDOs.[4][5]
-
Chemotherapy: Conventional chemotherapeutic agents used in PDAC, such as Gemcitabine and Cisplatin, also induce autophagy.[4] this compound can rescue this effect, suggesting its potential to enhance chemosensitivity.[4][5]
-
PARP Inhibitors: In the context of BRCA-mutant cancers, this compound has shown significant synergy with PARP inhibitors like olaparib.[3][6] This combination may be a promising strategy for this subset of pancreatic cancer patients.
Modulation of the Tumor Immune Microenvironment
Recent studies have revealed a novel role for ULK1 inhibition in modulating antigen presentation. In pancreatic cancer cells, MHC class I molecules are often sequestered within autophagosomes and lysosomes, impairing their ability to present tumor antigens to cytotoxic T cells. Treatment with this compound leads to an accumulation of MHC-I molecules and their release from lysosomes.[4][5] This suggests that this compound could enhance the efficacy of immune checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Target / Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| ULK1 | ADP-Glo (Biochemical) | 13 nM | [7] |
| ULK2 | ADP-Glo (Biochemical) | 476 nM | [7] |
| hM19A (PDAC Organoid) | Cell Viability | 1.6 µM | [5] |
| MDA-MB-468 (TNBC) | Cell Viability | 0.3 µM |[7] |
Table 2: Comparison with Other Autophagy Inhibitors
| Compound | Cell Line / Model | IC50 Value | Reference |
|---|---|---|---|
| This compound | hM19A (PDAC Organoid) | 1.6 µM | [5] |
| Hydroxychloroquine (HCQ) | hM19A (PDAC Organoid) | 21.7 µM |[5] |
Table 3: Murine Pharmacokinetic Profile of this compound
| Parameter | Value | Dosing | Reference |
|---|---|---|---|
| Tmax | ~1 hour | 30 mg/kg (oral) | [7] |
| Cmax | 990 nM | 30 mg/kg (oral) | [7] |
| T1/2 (half-life) | 1.7 hours | 30 mg/kg (oral) |[7] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of this compound.
Protocol: Western Blot for ULK1 Activity
This assay measures the ability of this compound to inhibit the phosphorylation of direct ULK1 substrates.
-
Cell Culture & Treatment: Plate pancreatic cancer cells (e.g., MiaPaca2, Panc1) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 25 µM) or DMSO vehicle control for 1 hour.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: p-ATG13, p-Beclin-1, total ATG13, total ULK1, and β-actin (loading control).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol: Autophagy Flux Assay (LC3-mCherry-EGFP)
This fluorescence-based assay monitors the completion of the autophagy process (flux) by tracking the fate of the LC3 protein.
-
Cell Line: Use a pancreatic cancer cell line stably expressing the tandem mCherry-EGFP-LC3 reporter construct.
-
Treatment: Plate cells in a 96-well plate. Pre-treat with this compound (e.g., 10 µM) or DMSO for 2 hours.
-
Induction: Induce autophagy by adding an mTOR inhibitor (e.g., AZD8055, INK128) or a chemotherapeutic agent (e.g., Gemcitabine, Trametinib).
-
Live-Cell Imaging: Monitor the cells using an automated live-cell imaging system (e.g., Incucyte) over 24-48 hours, capturing both green (EGFP) and red (mCherry) fluorescence.
-
Analysis: In non-acidic autophagosomes, both EGFP and mCherry fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the EGFP signal is quenched, leaving only mCherry fluorescence (red puncta). Autophagic flux is quantified by the ratio of red-only puncta to yellow puncta, or by analyzing the overall GFP/mCherry signal ratio per cell. An increase in this ratio indicates inhibition of flux.
Protocol: Cell Viability and Synergy Analysis
This protocol determines the IC50 of this compound and its synergistic potential with other drugs.
-
Plating: Seed pancreatic cancer cells or PDOs in 96-well plates.
-
Dosing Matrix: For synergy analysis, create a dose matrix of this compound and the combination drug (e.g., Trametinib). Include single-agent dose responses and a vehicle control.
-
Incubation: Treat cells for an appropriate duration (e.g., 72 hours for cell lines, 5 days for organoids).
-
Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.
-
Data Analysis:
-
IC50 Calculation: For single-agent treatments, plot dose-response curves and calculate IC50 values using non-linear regression.
-
Synergy Scoring: For combination treatments, use software like Combenefit to calculate synergy scores (e.g., Loewe, Bliss, HSA models) and generate synergy matrices.
-
Conclusion and Future Directions
This compound is a highly promising, potent, and specific inhibitor of the autophagy initiation kinase ULK1. Preclinical data strongly supports its potential in pancreatic cancer, a disease critically dependent on autophagy for survival and therapeutic resistance. Key attributes include:
-
Direct and potent inhibition of a key node in the autophagy pathway.
-
Demonstrated synergy with clinically relevant MEK inhibitors and chemotherapies.
-
A novel mechanism for enhancing anti-tumor immunity by modulating MHC-I presentation.
Future research should focus on comprehensive in vivo studies in orthotopic and genetically engineered mouse models of PDAC to validate these findings. Further exploration of its combination with immunotherapy is highly warranted. The favorable pharmacokinetic profile and potent activity of this compound position it as a strong candidate for clinical development in pancreatic cancer and potentially other autophagy-dependent malignancies.
References
- 1. Inhibition of autophagy attenuates pancreatic cancer growth independent of TP53/TRP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Autophagy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. google.com [google.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Synergistic Dance of SBP-7455 and PARP Inhibitors: A Technical Deep Dive into a Novel Anti-Cancer Strategy
For Immediate Release
LA JOLLA, CA – A groundbreaking study has elucidated the powerful synergistic relationship between SBP-7455, a potent dual inhibitor of ULK1/2 autophagy kinases, and PARP (Poly (ADP-ribose) polymerase) inhibitors, offering a promising new therapeutic avenue for treating aggressive cancers such as triple-negative breast cancer (TNBC). This in-depth technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and future implications of this combination therapy for researchers, scientists, and drug development professionals.
The central finding of the research is that this compound effectively undermines a key survival mechanism in cancer cells that is often induced by PARP inhibitor treatment. PARP inhibitors, a class of drugs that block a crucial DNA repair pathway, can trigger a protective cellular recycling process known as autophagy. This compound, by inhibiting the ULK1 and ULK2 kinases that initiate autophagy, prevents this pro-survival response, leading to a significant enhancement of the cancer-killing effects of PARP inhibitors.
Unveiling the Mechanism: A Two-Pronged Attack on Cancer Cells
The synergy between this compound and PARP inhibitors hinges on the principle of synthetic lethality, a phenomenon where the simultaneous disruption of two cellular pathways is fatal to a cell, while the disruption of either pathway alone is not.
-
PARP Inhibition and DNA Damage: PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks. This prevents the repair of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancers with pre-existing defects in double-strand break repair (such as those with BRCA1/2 mutations), the accumulation of these breaks leads to genomic instability and cell death.
-
Autophagy as a Survival Response: As a response to the stress and DNA damage induced by PARP inhibitors, cancer cells can activate autophagy. This process allows cells to degrade and recycle their own components to generate energy and essential building blocks, thereby promoting survival and resistance to therapy.
-
This compound Blocks the Escape Route: this compound, a potent and orally bioavailable dual inhibitor of ULK1 and ULK2, effectively shuts down this autophagic survival pathway at its initiation step. By preventing the formation of autophagosomes, this compound ensures that the cancer cells cannot mitigate the damage inflicted by the PARP inhibitor, leading to a synergistic increase in cell death.
This intricate interplay is visualized in the signaling pathway diagram below.
SBP-7455: A Technical Guide on its Impact on Cancer Cell Metabolism via Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Primarily investigated in the context of triple-negative breast cancer (TNBC) and pancreatic cancer, its mechanism of action centers on the blockade of autophagic flux.[1][4][5][6] While direct, comprehensive studies detailing the specific effects of this compound on cancer cell metabolism are not extensively published, its profound impact on autophagy allows for a well-reasoned analysis of its likely metabolic consequences. Autophagy is a critical catabolic process that provides cancer cells with a source of recycled metabolites, particularly under conditions of metabolic stress. By inhibiting autophagy, this compound is hypothesized to disrupt this crucial survival mechanism, leading to metabolic crisis and enhanced cancer cell death, especially in combination with other anticancer agents. This guide will delve into the known mechanism of this compound, the intricate relationship between autophagy and cancer cell metabolism, and the probable effects of this compound on metabolic pathways such as glycolysis and oxidative phosphorylation. Detailed experimental protocols to investigate these effects are also provided.
Core Mechanism of Action: ULK1/2 Inhibition and Blockade of Autophagic Flux
This compound functions as a highly selective inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2] These kinases are central to the initiation of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain homeostasis and support survival under stress.[1][3] In cancer, autophagy is often upregulated to meet the high metabolic demands of rapid proliferation and to survive the harsh tumor microenvironment.[7]
The inhibitory activity of this compound on ULK1/2 has been quantified in various assays:
| Assay Type | Target | IC50 | Cell Line/System | Reference |
| ADP-Glo Assay | ULK1 | 13 nM | In vitro | [2] |
| ADP-Glo Assay | ULK2 | 476 nM | In vitro | [2] |
| Cell Growth Inhibition | - | 0.3 µM | MDA-MB-468 | [2] |
This compound has been shown to effectively inhibit the phosphorylation of downstream targets of ULK1, such as Beclin1 and Vps34, leading to a halt in the formation of autophagosomes.[1][4] This blockade of autophagic flux is particularly effective in cancer cells that are dependent on autophagy for survival.[1][3]
Figure 1: Mechanism of this compound in inhibiting the autophagy initiation complex.
The Interplay of Autophagy and Cancer Cell Metabolism
Cancer cells exhibit profound metabolic reprogramming, famously characterized by the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen.[8][9] This metabolic shift supports the anabolic demands of rapid cell growth.[7][10] Autophagy plays a critical role in sustaining this altered metabolic state.
Under metabolic stress, such as nutrient deprivation or hypoxia, autophagy is induced to:
-
Provide Fuel for the TCA Cycle: Degradation of cellular components provides amino acids, fatty acids, and other substrates that can be funneled into the tricarboxylic acid (TCA) cycle to maintain ATP production through oxidative phosphorylation.[11][12]
-
Support Glycolysis: Autophagy can help maintain glycolytic flux by recycling components necessary for glycolytic enzymes and by providing building blocks for nucleotide and amino acid synthesis.[9]
-
Mitigate Oxidative Stress: By clearing damaged mitochondria (a process known as mitophagy), autophagy reduces the production of reactive oxygen species (ROS), which can be a toxic byproduct of oxidative phosphorylation.
Figure 2: The role of autophagy in supplying substrates for cancer cell metabolism.
Postulated Effects of this compound on Cancer Cell Metabolism
By inhibiting autophagy, this compound is expected to induce a state of metabolic crisis in cancer cells, particularly those under stress or with high metabolic demands. The anticipated effects include:
-
Impaired Oxidative Phosphorylation: Deprived of the recycled substrates from autophagy, cancer cells may exhibit a reduced capacity for oxidative phosphorylation, leading to decreased ATP production and increased reliance on glycolysis.
-
Enhanced Glycolytic Stress: While cancer cells may attempt to compensate by upregulating glycolysis, the lack of recycled building blocks for biosynthesis could lead to an imbalance and ultimately, metabolic collapse.
-
Increased Oxidative Stress: The accumulation of damaged mitochondria due to blocked mitophagy would lead to increased ROS production, causing cellular damage and potentially triggering apoptosis.
-
Sensitization to Metabolic Inhibitors: this compound may synergize with drugs that target other metabolic pathways. For instance, combining this compound with a glycolysis inhibitor could create a synthetic lethal scenario for cancer cells.
These hypotheses are supported by the synergistic cytotoxicity observed between this compound and PARP inhibitors like olaparib.[1][3][13][14] PARP inhibitors induce DNA damage, a cellular stress that upregulates protective autophagy. By blocking this survival pathway with this compound, the cancer cells become more susceptible to the cytotoxic effects of PARP inhibition.[1][4]
Figure 3: Hypothesized metabolic consequences of this compound treatment.
Experimental Protocols for Investigating Metabolic Effects
To validate the hypothesized metabolic effects of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To quantify the direct effects of this compound on the metabolic phenotype of cancer cell lines.
Cell Lines: A panel of cancer cell lines, including those known to be autophagy-dependent (e.g., TNBC lines like MDA-MB-468) and appropriate controls.
Experimental Workflow:
Figure 4: Workflow for in vitro metabolic analysis of this compound's effects.
Detailed Protocols:
-
Seahorse XF Analysis:
-
Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Mitochondrial Stress Test: Measure the Oxygen Consumption Rate (OCR) at baseline and after sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Glycolysis Stress Test: Measure the Extracellular Acidification Rate (ECAR) at baseline and after sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) to determine glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Glucose Uptake Assay:
-
Treatment: Treat cells with this compound as described above.
-
Incubation with 2-NBDG: Wash cells and incubate with a fluorescent glucose analog, 2-NBDG, in glucose-free medium for 30-60 minutes.
-
Analysis: Wash away excess 2-NBDG and measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
-
Lactate Production Assay:
-
Sample Collection: Collect the cell culture medium from this compound-treated and control cells.
-
Lactate Measurement: Use a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content.
-
-
ATP Quantification:
-
Cell Lysis: Lyse the this compound-treated and control cells.
-
Luciferase Assay: Use a luciferase-based ATP assay kit, where the light produced is proportional to the ATP concentration.
-
Measurement: Measure luminescence using a luminometer.
-
-
ROS Detection:
-
Treatment: Treat cells with this compound.
-
Staining: Incubate cells with a ROS-sensitive fluorescent probe, such as DCFDA.
-
Analysis: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy.
-
In Vivo Studies
Objective: To assess the impact of this compound on tumor metabolism in a living organism.
Model: Xenograft or patient-derived xenograft (PDX) models of relevant cancers (e.g., TNBC) in immunocompromised mice.
Methodology:
-
Metabolic Imaging: Techniques like Positron Emission Tomography (PET) with 18F-fluorodeoxyglucose (FDG-PET) can be used to visualize and quantify glucose uptake in tumors of mice treated with this compound versus a vehicle control.
-
Ex Vivo Metabolomics: Tumors can be excised from treated and control animals and subjected to mass spectrometry-based metabolomics to obtain a comprehensive profile of metabolic changes induced by this compound.
Conclusion and Future Directions
This compound is a promising therapeutic agent that targets the fundamental survival mechanism of autophagy in cancer cells. While its primary characterization has been in the context of autophagy inhibition and synergy with DNA-damaging agents, its impact on cancer cell metabolism is a critical and underexplored area. The logical inference, based on the established role of autophagy in fueling cancer cell metabolism, is that this compound will disrupt metabolic homeostasis, leading to energy crisis and cell death. The experimental protocols outlined in this guide provide a roadmap for rigorously testing this hypothesis. Future research should focus on elucidating the precise metabolic vulnerabilities created by this compound treatment, which could unveil novel rational combination therapies that co-target autophagy and metabolic pathways for enhanced anti-cancer efficacy.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The role of glycolysis in tumorigenesis: From biological aspects to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Strategies Targeting Aerobic Glycolysis in Cancer and Dynamic Monitoring of Associated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Autophagy by Glycolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Oxidative Phosphorylation Reverses Drug Resistance in Cancer Cells by Blocking Autophagy Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Preclinical Profile of SBP-7455: A Dual ULK1/2 Inhibitor for Triple-Negative Breast Cancer
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical findings for SBP-7455, a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The data presented herein supports the therapeutic potential of this compound, particularly in the context of triple-negative breast cancer (TNBC), both as a monotherapy and in combination with other anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and preclinical validation of novel autophagy inhibitors.
Core Findings at a Glance
This compound demonstrates significant preclinical activity, characterized by potent enzymatic inhibition of ULK1 and ULK2, leading to the blockade of autophagy, reduced cancer cell viability, and synergistic effects with PARP inhibitors. The following sections provide a detailed examination of the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The preclinical development of this compound has yielded key quantitative metrics that underscore its potency and favorable pharmacokinetic profile. These data are summarized in the tables below for clear comparison.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| ADP-Glo Kinase Assay | ULK1 | - | 13 nM | [1] |
| ADP-Glo Kinase Assay | ULK2 | - | 476 nM | [1] |
| Cell Viability Assay | - | MDA-MB-468 | 0.3 µM (72h) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 990 nM | 30 mg/kg (oral) | [1] |
| Tmax | ~1 hour | 30 mg/kg (oral) | [1] |
| T1/2 | 1.7 hours | 30 mg/kg (oral) | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
ULK1/2 Kinase Activity Assay (ADP-Glo™)
The enzymatic activity of ULK1 and ULK2 and the inhibitory potential of this compound were quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.
Protocol:
-
Reaction Setup: Kinase reactions are set up in a multiwell plate format. Each reaction contains the respective kinase (ULK1 or ULK2), a suitable substrate (e.g., a generic kinase substrate or a specific ULK1/2 substrate), and ATP in a kinase reaction buffer.
-
Compound Incubation: this compound, at varying concentrations, is added to the reaction wells. Control wells receive a vehicle control (e.g., DMSO).
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Following the kinase reaction, ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is crucial to prevent interference from the unconsumed ATP in the subsequent luminescence step. The plate is incubated for a further 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Signal Detection: The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of this compound. IC50 values are calculated from the dose-response curves.
Cell Viability Assay (CellTiter-Glo®)
The effect of this compound on the viability of cancer cells, such as the MDA-MB-468 TNBC cell line, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in complete growth medium (e.g., Leibovitz's L-15 Medium with 10% fetal bovine serum).[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. For synergy studies, cells are treated with this compound, a PARP inhibitor (e.g., olaparib), or a combination of both.[3] Control wells receive vehicle (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.[1]
-
Lysis and Luminescence Generation: After the incubation period, the CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) necessary for the generation of a luminescent signal proportional to the amount of ATP present.
-
Signal Detection: The plates are incubated for a short period to stabilize the luminescent signal, which is then measured using a plate reader.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves. For synergy analysis, data can be analyzed using models such as the Loewe additivity model.[3]
In Vivo Pharmacokinetic and Target Engagement Studies
The oral bioavailability and in vivo activity of this compound were evaluated in mouse models.
Pharmacokinetics Protocol:
-
Animal Model: Female BALB/c or similar mice are used for pharmacokinetic studies.
-
Drug Administration: A single dose of this compound (e.g., 30 mg/kg) is administered orally via gavage.[1] The compound is typically formulated in a vehicle suitable for oral administration, such as a solution containing DMSO, PEG300, Tween-80, and saline.[1]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and T1/2.
In Vivo Target Engagement Protocol:
-
Animal Model and Dosing: Mice are dosed with this compound (e.g., 10 mg/kg) by oral gavage.[1]
-
Tissue Collection: At a specified time point after dosing (e.g., 2 hours), tissues of interest (e.g., liver) are collected.[1]
-
Protein Extraction and Analysis: Protein lysates are prepared from the collected tissues. The levels of total and phosphorylated downstream targets of ULK1/2, such as ATG13, are analyzed by Western blotting to assess the extent of target inhibition in vivo.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
ULK1/2-Mediated Autophagy Initiation Pathway
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for assessing the synergistic effects of this compound and olaparib.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for triple-negative breast cancer. Its potent and specific inhibition of the ULK1/2 kinases translates to effective blockade of autophagy and subsequent cancer cell death. The observed synergy with PARP inhibitors highlights a promising combination therapy strategy that warrants further investigation. The favorable pharmacokinetic profile of this compound further underscores its potential for clinical translation. This technical guide provides a foundational understanding of the preclinical evidence supporting the continued development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bcrj.org.br [bcrj.org.br]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of SBP-7455: A Dual ULK1/2 Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific literature on SBP-7455, a potent and orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development efforts.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the initiation of autophagy, the major cellular recycling pathway in mammalian cells.[1] Autophagy is a critical process for maintaining cellular homeostasis, but it can be hijacked by cancer cells to survive under stressful conditions, such as those induced by chemotherapy.[2][3] this compound inhibits the enzymatic activity of ULK1 and ULK2, which are key regulators of autophagy initiation.[1][4] By blocking this pathway, this compound can reduce the viability of cancer cells that are dependent on autophagy for survival.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the scientific literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| ULK1 | ADP-Glo | 13 nM | [5][6] |
| ULK2 | ADP-Glo | 476 nM | [5][6] |
| MDA-MB-468 cell growth | Cell Viability Assay | 0.3 µM (72h) | [6] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Tmax | ~1 hour | 30 mg/kg (oral) | [6] |
| Cmax | 990 nM | 30 mg/kg (oral) | [6] |
| T1/2 | 1.7 hours | 30 mg/kg (oral) | [6] |
Signaling Pathway
This compound inhibits the ULK1/2 complex, which is a crucial initiator of the autophagy cascade. The diagram below illustrates the simplified signaling pathway of autophagy initiation and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. ADP-Glo™ Kinase Assay for ULK1/2 Inhibition
This assay quantitatively measures the enzymatic activity of ULK1 and ULK2 by detecting the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed where ULK1 or ULK2 phosphorylates a substrate, converting ATP to ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Protocol Outline:
-
Prepare a reaction mixture containing ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP in a kinase buffer.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.[5][6]
-
2. Cell Viability Assay
This assay determines the effect of this compound on the growth and proliferation of cancer cells.
-
Principle: A common method is the use of a reagent such as CellTiter-Glo®, which measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Seed triple-negative breast cancer (TNBC) cells, such as MDA-MB-468, in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance, which is proportional to the number of viable cells.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[6]
-
3. In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.
-
Protocol Outline:
-
Administer a single dose of this compound to mice via oral gavage (e.g., 30 mg/kg).[6]
-
Collect blood samples at various time points after administration.
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound.
-
Plot the plasma concentration of this compound over time to determine pharmacokinetic parameters like Tmax, Cmax, and T1/2.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in combination with a PARP inhibitor in a mouse model of TNBC.
Synergistic Effects with PARP Inhibitors
A significant finding in the literature is the synergistic cytotoxicity of this compound with poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in TNBC cells.[1][4] PARP inhibitors can induce autophagy as a survival mechanism in cancer cells.[4] this compound can block this pro-survival autophagy, thereby enhancing the cytotoxic effects of PARP inhibitors.[4][7] This combination therapy approach holds promise for the treatment of TNBC.[1][4]
The logical relationship for this synergistic effect is visualized below.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sbpdiscovery.org [sbpdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SBP-7455: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, in cell culture experiments. This document outlines the mechanism of action, effective treatment concentrations in various cancer cell lines, and detailed protocols for assessing its effects on cell viability, apoptosis, and autophagic flux.
Mechanism of Action
This compound is an orally active small molecule that targets the ULK1 and ULK2 kinases, which are critical for the initiation of the autophagy cascade.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions. By inhibiting ULK1 and ULK2, this compound effectively blocks the initial steps of autophagy, leading to reduced cancer cell viability and potentiation of other anti-cancer therapies.[2][3] The inhibitory action of this compound on the ULK1/2 complex prevents the phosphorylation of downstream substrates, such as Beclin-1, Vps34, and ATG13, thereby halting the formation of the autophagosome.[3][4]
Data Summary: this compound Efficacy in Cancer Cell Lines
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines, providing key treatment concentrations for experimental design.
| Cell Line | Cancer Type | Assay | Parameter | Value | Treatment Duration | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability (CellTiter-Glo) | IC50 | 0.3 µM | 72 hours | [2] |
| hM19A (PDO) | Pancreatic Cancer | Cell Viability | IC50 | 1.6 µM | 5 days | [1] |
| hM1E (PDO) | Pancreatic Cancer | Cell Viability | IC50 | 40.8 µM | 5 days | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Apoptosis Induction (Annexin V) | Effective Concentration | 10 µM | 18 hours (in starvation media) | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Autophagic Flux Inhibition | Effective Concentration | 10 µM | 48 hours | [5] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Cell Growth Inhibition | Effective Concentration | ≥0.5µM | 72 hours | [4] |
PDO: Patient-Derived Organoid
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ULK1/2 signaling pathway and a general experimental workflow for assessing the cellular effects of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP-7455 Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of SBP-7455, a potent and orally active dual ULK1/ULK2 autophagy inhibitor, for oral gavage administration in preclinical research.[1][2][3] The information compiled is critical for ensuring consistent and effective delivery of the compound in in vivo studies.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1884222-74-5 | [1][4] |
| Molecular Formula | C16H17F3N4O2 | [1][4] |
| Molecular Weight | 354.33 g/mol | [1][4] |
| Target | ULK1 and ULK2 | [1][5] |
| Mechanism of Action | Inhibits the initiation of autophagy.[5] | [1][5] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is crucial to use fresh, anhydrous solvents, as hygroscopic solvents like DMSO can significantly impact solubility.[2][6]
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (352.78 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO.[1][2] |
| DMF | 30 mg/mL | |
| Ethanol | 1 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | |
| Water | Insoluble | [6] |
Oral Gavage Vehicle Formulations
Several vehicle formulations have been successfully used for the oral administration of this compound in mice.[1][7] The choice of vehicle may depend on the desired dosing volume, concentration, and study duration.
| Formulation | Composition | Achievable Concentration | Reference |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1] |
| Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
| Formulation 3 | 5% DMSO, 10% Tween-80, 85% Distilled and Deionized H2O | Used for 30 mg/kg dosing | [7] |
| Formulation 4 | CMC-NA | ≥ 5 mg/mL (Homogeneous suspension) | [6] |
Experimental Protocols
Protocol 1: PEG300 and Saline-Based Formulation
This protocol yields a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, prepare a 20.8 mg/mL stock solution in DMSO.[2]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For 1 mL of final formulation, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO stock solution.
-
Vortex the mixture thoroughly until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and ready for administration. It is recommended to use the mixed solution immediately for optimal results.[6]
Protocol 2: Corn Oil-Based Formulation
This protocol is an alternative for a lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For instance, to get a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is needed.[2]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For 1 mL of the final formulation, use 100 µL.
-
Add 900 µL of corn oil to the DMSO stock solution.
-
Vortex the mixture vigorously until a uniform and clear solution is achieved. The mixed solution should be used immediately for optimal results.[6]
Visualizations
This compound Mechanism of Action: Inhibition of Autophagy Initiation
This compound is a dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy cascade. By inhibiting these kinases, this compound blocks the downstream phosphorylation of components of the autophagy machinery, such as ATG13, Beclin-1, and VPS34, thereby preventing the formation of the autophagosome.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP-7455 Autophagy Flux Assay with mCherry-EGFP-LC3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the dual ULK1/2 inhibitor, SBP-7455, in conjunction with the mCherry-EGFP-LC3 tandem fluorescent reporter to monitor and quantify autophagy flux. This powerful combination allows for the precise measurement of autophagy inhibition, a critical process in cellular homeostasis and a promising target in various diseases, including cancer.
Introduction to Autophagy and the mCherry-EGFP-LC3 Reporter
Autophagy is a highly conserved cellular degradation and recycling process that plays a crucial role in maintaining cellular homeostasis. It is responsible for the removal of damaged organelles, misfolded proteins, and invading pathogens. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation.
The mCherry-EGFP-LC3 tandem fluorescent protein is a powerful tool for monitoring autophagy flux. This reporter consists of the microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation, tagged with both a pH-sensitive green fluorescent protein (EGFP) and a pH-stable red fluorescent protein (mCherry). In the neutral pH of the autophagosome, both EGFP and mCherry fluoresce, resulting in a yellow signal. Upon fusion of the autophagosome with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the mCherry fluorescence persists, leading to a red-only signal.[1][2] This pH-dependent fluorescence allows for the differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a dynamic measure of autophagic flux.
This compound: A Potent Dual ULK1/2 Inhibitor
This compound is a potent and orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[3][4] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of the autophagy cascade. By inhibiting ULK1/2, this compound effectively blocks the initial steps of autophagosome formation, leading to a reduction in autophagy flux.[5][6] This makes this compound a valuable tool for studying the role of autophagy in various biological processes and a potential therapeutic agent for diseases where autophagy is dysregulated, such as triple-negative breast cancer.[5][7]
Principle of the this compound Autophagy Flux Assay
This assay utilizes cells stably or transiently expressing the mCherry-EGFP-LC3 reporter to visualize and quantify the inhibitory effect of this compound on autophagy. By treating the cells with this compound, the initiation of autophagy is blocked, leading to a decrease in the formation of both autophagosomes (yellow puncta) and autolysosomes (red puncta). The change in the number and ratio of these puncta can be quantified using fluorescence microscopy or flow cytometry, providing a robust measure of autophagy inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ULK1/2 signaling pathway in autophagy initiation and the general workflow for the this compound autophagy flux assay.
Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.
Caption: Experimental Workflow for the this compound Autophagy Flux Assay.
Experimental Protocols
A. Determining Optimal this compound Concentration and Treatment Time
To ensure effective and specific inhibition of autophagy, it is crucial to determine the optimal concentration and incubation time for this compound in your specific cell line.
Protocol:
-
Cell Seeding: Seed cells expressing mCherry-EGFP-LC3 in a multi-well plate at a density that allows for optimal growth and visualization.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 6, 12, 24, 48 hours).
-
Autophagy Induction (Optional): To enhance the dynamic range of the assay, autophagy can be induced using starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or a pharmacological inducer like rapamycin for a few hours before the end of the this compound treatment.
-
Data Acquisition and Analysis: Analyze the cells using fluorescence microscopy or flow cytometry as described in the protocols below. The optimal concentration and time will be those that show a significant reduction in autophagic flux without causing significant cytotoxicity.
B. Protocol for Autophagy Flux Assay using Fluorescence Microscopy
Materials:
-
Cells stably or transiently expressing mCherry-EGFP-LC3
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Optional: Autophagy inducer (e.g., Rapamycin) or starvation medium (EBSS)
-
Fluorescence microscope with appropriate filters for EGFP and mCherry
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed mCherry-EGFP-LC3 expressing cells onto glass-bottom dishes or coverslips in a multi-well plate. Allow cells to adhere and grow to 50-70% confluency.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations.
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate for the predetermined optimal time.
-
-
Autophagy Induction (Optional):
-
If inducing autophagy, replace the treatment medium with starvation medium (EBSS) or medium containing an inducer for the last 2-4 hours of the incubation period.
-
-
Image Acquisition:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint assays) or proceed with live-cell imaging.
-
Acquire images using a fluorescence microscope. Capture images in both the green (EGFP) and red (mCherry) channels.
-
-
Image Analysis:
-
For each cell, count the number of yellow (EGFP-positive and mCherry-positive) puncta (autophagosomes) and red-only (mCherry-positive, EGFP-negative) puncta (autolysosomes).
-
Calculate the total number of autophagic vesicles (yellow + red puncta) per cell.
-
Calculate the ratio of red puncta to yellow puncta to assess the progression of autophagy. A decrease in both puncta types indicates inhibition of autophagy initiation.
-
C. Protocol for Autophagy Flux Assay using Flow Cytometry
Materials:
-
Cells stably expressing mCherry-EGFP-LC3
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Optional: Autophagy inducer (e.g., Rapamycin) or starvation medium (EBSS)
-
Flow cytometer with blue (for EGFP) and yellow/green (for mCherry) lasers
-
Flow cytometry analysis software
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the microscopy protocol in a multi-well plate suitable for cell culture.
-
Cell Harvesting:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in ice-cold PBS or flow cytometry buffer.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer.
-
Set up the instrument to measure both EGFP (e.g., FITC channel) and mCherry (e.g., PE or PE-Texas Red channel) fluorescence.
-
Acquire data for a sufficient number of cells (e.g., 10,000-20,000 events) per sample.
-
-
Data Analysis:
-
Gate on the single, live cell population.
-
For each cell, determine the fluorescence intensity in the EGFP and mCherry channels.
-
Calculate the ratio of mCherry to EGFP fluorescence intensity. An increase in this ratio indicates an increase in autophagic flux (quenching of EGFP in autolysosomes). Conversely, treatment with this compound is expected to prevent the increase in this ratio, especially upon induction of autophagy.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Autophagic Puncta Formation (Microscopy Data)
| Treatment Group | Average Yellow Puncta/Cell (± SD) | Average Red Puncta/Cell (± SD) | Total Autophagic Vesicles/Cell (± SD) |
| Vehicle Control | 5.2 ± 1.1 | 8.9 ± 2.3 | 14.1 ± 3.0 |
| This compound (1 µM) | 2.1 ± 0.8 | 3.5 ± 1.5 | 5.6 ± 2.1 |
| Starvation (EBSS) | 15.8 ± 3.5 | 25.4 ± 4.1 | 41.2 ± 6.8 |
| Starvation + this compound (1 µM) | 4.3 ± 1.2 | 7.1 ± 2.0 | 11.4 ± 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Autophagic Flux (Flow Cytometry Data)
| Treatment Group | Mean mCherry/EGFP Fluorescence Ratio (± SD) |
| Vehicle Control | 1.2 ± 0.2 |
| This compound (1 µM) | 1.1 ± 0.1 |
| Starvation (EBSS) | 2.5 ± 0.4 |
| Starvation + this compound (1 µM) | 1.4 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. A study on triple-negative breast cancer cells (MDA-MB-468) expressing mCherry-EGFP-LC3 showed that treatment with 10 μM this compound for 48 hours significantly inhibited the increase in autophagic flux induced by the PARP inhibitor olaparib.[5]
Troubleshooting and Considerations
-
Low Transfection/Transduction Efficiency: Optimize the protocol for introducing the mCherry-EGFP-LC3 plasmid or virus into your cell line. Consider using a stable cell line for more consistent results.
-
High Background Fluorescence: Ensure proper washing steps and use appropriate imaging settings to minimize background noise.
-
Phototoxicity: When performing live-cell imaging, minimize the exposure time and intensity of the excitation light to avoid phototoxicity.
-
Cytotoxicity of this compound: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations of this compound used are not causing significant cell death, which could confound the autophagy measurements.
-
Data Interpretation: An accumulation of yellow puncta without an increase in red puncta may indicate a blockage in the fusion of autophagosomes with lysosomes, rather than an induction of autophagy. This compound, as a ULK1/2 inhibitor, is expected to decrease the formation of both types of puncta.
By following these detailed application notes and protocols, researchers can effectively utilize this compound and the mCherry-EGFP-LC3 reporter system to investigate the role of autophagy in their specific area of interest and to evaluate the efficacy of novel autophagy inhibitors.
References
- 1. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Validation of SBP-7455 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the validation of SBP-7455's engagement with its molecular targets, ULK1 and ULK2, using Western blotting. This compound is a potent, orally active dual inhibitor of the ULK1/2 autophagy-initiating kinases, with potential therapeutic applications in triple-negative breast cancer (TNBC) and other cancers.[1][2][3] This protocol is designed to enable researchers to effectively monitor the downstream effects of this compound on the autophagy signaling pathway.
Introduction
This compound inhibits the enzymatic activity of ULK1 and ULK2, crucial kinases that initiate the autophagy process.[1][2] Target engagement of this compound can be assessed by monitoring the phosphorylation status of downstream ULK1/2 substrates, such as ATG13, Beclin1, and VPS34.[1][4][5] A reduction in the phosphorylation of these proteins upon treatment with this compound serves as a reliable biomarker for its activity.[1] This application note details the necessary steps, from cell culture and treatment to data analysis, for a robust Western blot assay.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (ADP-Glo Assay) |
| ULK1 | 13 nM |
| ULK2 | 476 nM |
Source: MedChemExpress[2]
Table 2: Cellular Activity of this compound in TNBC Cells
| Cell Line | Assay | Endpoint | IC50 / Effect |
| MDA-MB-468 | Cell Growth | Inhibition | 0.3 µM (72h) |
| MDA-MB-468 | Autophagic Flux | Inhibition | Observed with 10 µM this compound |
Source: MedChemExpress, Journal of Medicinal Chemistry[1][2]
Signaling Pathway
The diagram below illustrates the role of ULK1/2 in the autophagy initiation pathway and the inhibitory effect of this compound.
Caption: Inhibition of ULK1/2 by this compound blocks downstream phosphorylation events essential for autophagy.
Experimental Protocols
Western Blot Protocol for this compound Target Validation
This protocol outlines the steps to assess the inhibition of ULK1/2 activity by this compound by measuring the phosphorylation of its downstream targets.
-
Cell Lines: MDA-MB-468 (or other relevant cell lines)
-
This compound: MedChemExpress or other commercial sources[2]
-
Antibodies:
-
Rabbit anti-phospho-ATG13 (Ser318)
-
Rabbit anti-ATG13
-
Rabbit anti-phospho-Beclin1
-
Rabbit anti-Beclin1
-
Rabbit anti-ULK1
-
Mouse anti-β-actin or other loading control
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Reagents:
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
PVDF membrane (0.22 µm pore size is recommended for smaller proteins)
-
Tris-Glycine SDS Running Buffer
-
Tris-Glycine Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
ECL Chemiluminescent Substrate
-
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP-7455 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of SBP-7455, a dual ULK1/2 autophagy inhibitor, and olaparib, a PARP inhibitor. The combination has demonstrated synergistic cytotoxicity in triple-negative breast cancer (TNBC) models, suggesting a promising therapeutic strategy.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted treatment options.[1][2] Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have shown efficacy in TNBC patients with BRCA mutations by exploiting deficiencies in DNA repair pathways.[1][2] Olaparib inhibits PARP enzymes (PARP1 and PARP2), which are crucial for the repair of DNA single-strand breaks.[1][3][4] Inhibition of PARP leads to the accumulation of single-strand breaks, which can result in the formation of toxic double-strand breaks during DNA replication.[3][4] In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[4][5]
However, resistance to PARP inhibitors can emerge. One potential mechanism of resistance is the upregulation of cellular survival pathways, including autophagy. Autophagy is a cellular recycling process that can promote cell survival under stress conditions, such as those induced by chemotherapy.[6] this compound is a potent and orally active dual inhibitor of ULK1 and ULK2 (unc-51 like autophagy activating kinase 1 and 2), key enzymes that initiate the autophagy process.[6][7][8] Preclinical studies have shown that olaparib treatment can induce autophagic flux in TNBC cells.[6] The combination of this compound and olaparib has been shown to be synergistically cytotoxic to TNBC cells, suggesting that inhibiting the protective autophagic response can enhance the efficacy of PARP inhibitors.[6][9]
Mechanism of Action and Therapeutic Rationale
The synergistic effect of this compound and olaparib stems from the dual targeting of DNA repair and a key cellular survival pathway. Olaparib induces DNA damage, leading to cellular stress.[3][10] This stress can trigger a protective autophagic response. This compound blocks this protective mechanism at its initiation step by inhibiting ULK1/2.[6][7] The concurrent inhibition of DNA repair by olaparib and autophagy by this compound leads to an overwhelming accumulation of cellular damage and stress, ultimately resulting in enhanced cancer cell death.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the this compound and olaparib combination therapy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) |
|---|---|---|
| ULK1 | ADP-Glo | 13 |
| ULK2 | ADP-Glo | 476 |
Data sourced from MedChemExpress and a study by an unnamed author.[6][8]
Table 2: Cytotoxicity of this compound and Olaparib in MDA-MB-468 TNBC Cells
| Compound | Assay | Incubation Time | IC50 (µM) |
|---|---|---|---|
| This compound | CellTiter-Glo | 72 h | 0.3 |
| Olaparib | CellTiter-Glo | 72 h | ~15 |
Data from a study by an unnamed author.[6]
Table 3: Synergistic Cytotoxicity of this compound and Olaparib Combination
| Cell Line | Treatment | Observation |
|---|---|---|
| MDA-MB-468 | This compound (0.25 nM - 15 µM) + Olaparib (0.47 - 15 µM) for 72h | Synergistic cell killing observed using the Combenefit Loewe model. |
| MDA-MB-468 | Olaparib (7.5 µM) + this compound (0.19 µM) | Combination significantly reduced cell viability compared to single agents. |
Observations from a study by an unnamed author.[6]
Table 4: Effect of this compound and Olaparib on Autophagic Flux in MDA-MB-468 mCherry-EGFP-LC3 Cells
| Treatment (48 h) | Effect on Autophagic Flux |
|---|---|
| Olaparib (30 µM) | ~30% increase compared to control. |
| This compound (10 µM) + Olaparib (30 µM) | Reverses the olaparib-induced increase in autophagic flux. |
Data from a study by an unnamed author.[1][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and olaparib.
Protocol 1: Cell Viability and Synergy Assessment
This protocol describes how to determine the cytotoxicity of this compound and olaparib, alone and in combination, and to assess for synergistic interactions.
Materials:
-
MDA-MB-468 TNBC cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Olaparib (powder)
-
DMSO (cell culture grade)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-468 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Trypsinize and count the cells. Seed 2,000 cells per well in 100 µL of media into 96-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and olaparib in DMSO.
-
Create a dose-response matrix by serially diluting the stock solutions in culture medium. For synergy analysis, a 6x6 or 8x8 matrix is recommended, with concentrations spanning the IC50 values of each drug (e.g., this compound: 0.25 nM - 15 µM; Olaparib: 0.47 µM - 15 µM).
-
-
Cell Treatment:
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Calculate IC50 values for each compound using non-linear regression analysis (e.g., in GraphPad Prism).
-
Analyze the combination data for synergy using software such as Combenefit, applying the Loewe additivity model.
-
Protocol 2: Autophagic Flux Assay by Flow Cytometry
This protocol details the quantification of autophagic flux using a tandem-tagged mCherry-EGFP-LC3 reporter system and flow cytometry.
Materials:
-
MDA-MB-468 cells stably expressing mCherry-EGFP-LC3
-
Culture medium (DMEM with 10% FBS)
-
This compound
-
Olaparib
-
DMSO
-
6-well plates
-
Flow cytometer with 488 nm and 561 nm lasers
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-468-mCherry-EGFP-LC3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
Olaparib (30 µM)
-
This compound (10 µM)
-
Olaparib (30 µM) + this compound (10 µM)
-
-
Incubate for 48 hours.
-
-
Cell Harvesting and Staining:
-
Trypsinize the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite EGFP with a 488 nm laser and detect emission at ~510 nm.
-
Excite mCherry with a 561 nm laser and detect emission at ~610 nm.
-
Set up appropriate gates to exclude debris and doublets.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Autophagosomes will fluoresce both green and red (yellow), while autolysosomes will fluoresce only red due to the quenching of EGFP in the acidic environment of the lysosome.
-
Quantify autophagic flux by calculating the ratio of red to green fluorescence intensity or by gating on the populations of cells with high red fluorescence (high autophagic flux).
-
Compare the autophagic flux between the different treatment groups.
-
Clinical Development and Future Directions
As of the latest information, there are no registered clinical trials specifically investigating the combination of this compound and olaparib. However, the strong preclinical rationale suggests that this could be a viable strategy for treating TNBC, particularly in tumors that are not responsive to PARP inhibitors alone. Future research should focus on in vivo studies to confirm the efficacy and safety of this combination, and to identify potential biomarkers that could predict which patients are most likely to benefit. The development of clinical trial protocols would be the next logical step, likely starting with a Phase I dose-escalation study to determine the maximum tolerated dose and safety profile of the combination in patients with advanced solid tumors, including TNBC.[8][11][12]
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short- and long-term efficacy of olaparib combined with chemotherapy in advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Oxaliplatin, Olaparib and LY294002 in Combination on Triple-Negative Breast Cancer Cells | MDPI [mdpi.com]
- 10. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Phase II Study of the PARP Inhibitor Olaparib (AZD2281) Alone and in Combination with AZD1775, AZD5363, or AZD6738 in Advanced Solid Tumors - OLAPCO (Olaparib Combinations) | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols: Co-treatment of SBP-7455 and mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Consequently, mTOR inhibitors have been developed as targeted cancer therapies. However, their efficacy can be limited by resistance mechanisms, one of which is the activation of autophagy, a cellular self-digestion process that can promote cancer cell survival under stress.
SBP-7455 is a potent and orally active dual inhibitor of ULK1 and ULK2, key kinases that initiate the autophagy process.[2][3] By blocking autophagy, this compound has the potential to sensitize cancer cells to the effects of other anticancer agents. Preclinical studies have shown that combining autophagy inhibitors with other targeted therapies, such as PARP inhibitors, can lead to synergistic anti-tumor effects.[2][4][5] This has led to the hypothesis that co-treatment with this compound and an mTOR inhibitor could represent a promising therapeutic strategy to overcome resistance and enhance the efficacy of mTOR-targeted therapies.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of co-administering this compound and an mTOR inhibitor in cancer cell lines. The provided methodologies cover the assessment of cell viability, apoptosis, and the modulation of relevant signaling pathways.
Data Presentation
Table 1: In Vitro IC50 Values for this compound and mTOR Inhibitor
| Cell Line | Compound | IC50 (µM) |
| [Cell Line 1] | This compound | [Enter Value] |
| mTOR Inhibitor (e.g., Everolimus) | [Enter Value] | |
| [Cell Line 2] | This compound | [Enter Value] |
| mTOR Inhibitor (e.g., Everolimus) | [Enter Value] | |
| [Cell Line 3] | This compound | [Enter Value] |
| mTOR Inhibitor (e.g., Everolimus) | [Enter Value] |
Table 2: Combination Index (CI) Values for this compound and mTOR Inhibitor Co-treatment
| Cell Line | Drug Ratio (this compound:mTORi) | Fa (Fraction Affected) | Combination Index (CI) | Synergy Interpretation |
| [Cell Line 1] | [e.g., 1:1] | 0.25 | [Enter Value] | [e.g., Synergy] |
| 0.50 | [Enter Value] | [e.g., Synergy] | ||
| 0.75 | [Enter Value] | [e.g., Additive] | ||
| [Cell Line 2] | [e.g., 1:1] | 0.25 | [Enter Value] | [e.g., Synergy] |
| 0.50 | [Enter Value] | [e.g., Strong Synergy] | ||
| 0.75 | [Enter Value] | [e.g., Synergy] |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| [Cell Line 1] | Control (Vehicle) | [Enter Value] | [Enter Value] |
| This compound (IC50) | [Enter Value] | [Enter Value] | |
| mTOR Inhibitor (IC50) | [Enter Value] | [Enter Value] | |
| This compound + mTOR Inhibitor | [Enter Value] | [Enter Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and an mTOR inhibitor, both individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
mTOR inhibitor (e.g., Everolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound and the mTOR inhibitor in complete growth medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add 50 µL of each diluted compound to the appropriate wells.
-
Include a vehicle control (e.g., DMSO) for all conditions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each compound using dose-response curve analysis.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis following treatment with this compound and an mTOR inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
mTOR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the mTOR inhibitor, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Western Blot Analysis
This protocol is for examining the effects of this compound and mTOR inhibitor co-treatment on key proteins in the mTOR and autophagy pathways.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
mTOR inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-LC3B, anti-p62, anti-ULK1, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[16]
-
Quantify the band intensities and normalize to a loading control (e.g., Actin or Tubulin).
Visualizations
References
- 1. Autophagy-Related Proteins in Triple-Negative Breast Cancer: From Molecular Insights to Therapeutic Applications [mdpi.com]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-techne.com [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes: Measuring the IC50 of SBP-7455 in Cancer Cell Lines
Introduction
SBP-7455 is a potent, orally active, dual-specific inhibitor of unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These kinases are key regulators of autophagy, a cellular recycling process that allows cancer cells to survive under stress conditions, such as nutrient deprivation or exposure to chemotherapy.[1][3] By inhibiting ULK1/2, this compound blocks the initiation of autophagic flux, which can lead to reduced cancer cell viability and increased apoptosis.[1][4] This makes it a promising therapeutic agent, particularly for cancers that rely on autophagy for survival, such as triple-negative breast cancer (TNBC).[1][4][5][6] this compound has been shown to be cytotoxic as a single agent and acts synergistically with PARP inhibitors like olaparib to kill TNBC cells.[1][3]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical measurement for evaluating its potency and efficacy.
Mechanism of Action of this compound
Autophagy is a multi-step process initiated by the ULK1/2 complex. Under cellular stress (e.g., nutrient starvation), this complex is activated and proceeds to phosphorylate downstream targets, such as Beclin-1 (BECN1) and VPS34, which are essential for the formation of the autophagosome—a double-membraned vesicle that engulfs cellular components destined for degradation.[4] this compound exerts its effect by directly inhibiting the kinase activity of ULK1 and ULK2, thereby preventing the phosphorylation of downstream targets and halting autophagosome formation.[2][4] This suppression of cytoprotective autophagy ultimately leads to cancer cell death.
Quantitative Data Summary
The potency of this compound has been quantified both in enzymatic and cellular assays. The IC50 is the concentration of the inhibitor required to reduce the biological activity by 50%.
| Assay Type | Target | Cell Line | Incubation Time | IC50 Value | Reference |
| Enzymatic Assay (ADP-Glo) | ULK1 | N/A | N/A | 13 nM | [2] |
| Enzymatic Assay (ADP-Glo) | ULK2 | N/A | N/A | 476 nM | [2] |
| Cell Viability (CellTiter-Glo) | Cell Growth | MDA-MB-468 (TNBC) | 72 hours | 0.3 µM | [1][2] |
Experimental Protocol: IC50 Determination
This protocol details the measurement of this compound's IC50 value in adherent cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for SBP-7455 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBP-7455 is a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2][3] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. In the context of cancer, autophagy can act as a survival mechanism for tumor cells, helping them to withstand stress induced by chemotherapy or targeted agents.[3][4] By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagic flux, leading to cancer cell death, particularly in tumors that are dependent on autophagy for survival.[5][6]
Recent studies have demonstrated that this compound exhibits synergistic cytotoxicity when combined with other anticancer agents, such as PARP inhibitors like olaparib, in triple-negative breast cancer (TNBC) cells.[5][7][8] This synergy is attributed to the reversal of treatment-induced protective autophagy by this compound.[5][6] These findings suggest that combining this compound with other therapies could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
These application notes provide a detailed experimental design and protocols for conducting synergy studies with this compound in cancer cell lines. The protocols cover essential in vitro assays to determine synergistic, additive, or antagonistic effects of this compound in combination with other therapeutic agents.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.3 | [2] |
| User to input data | |||
| User to input data |
Table 2: Combination Index (CI) Values for this compound with a Combination Partner
| Cell Line | Combination Partner | This compound Conc. (µM) | Partner Conc. (µM) | Effect (e.g., % Inhibition) | CI Value | Interpretation |
| MDA-MB-468 | Olaparib | As per study | As per study | As per study | < 1 | Synergy |
| User to input data | ||||||
| User to input data |
Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. Autophagy-Related Proteins in Triple-Negative Breast Cancer: From Molecular Insights to Therapeutic Applications [mdpi.com]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: SBP-7455 for Autophagy Inhibition in 3D Spheroid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Three-dimensional (3D) spheroid culture systems are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3] Autophagy, a cellular recycling process, is a key survival mechanism for cancer cells, particularly under stress, and its inhibition is a promising therapeutic strategy.[4][5][6] SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the key initiators of the autophagy pathway.[4][7][8] This document provides detailed protocols for utilizing this compound in 3D spheroid models, particularly for triple-negative breast cancer (TNBC), and for assessing its therapeutic efficacy.
Mechanism of Action: this compound functions by inhibiting the enzymatic activity of ULK1 and ULK2.[4][8] These kinases are crucial for the initiation of autophagy. Under cellular stress (e.g., nutrient deprivation, chemotherapy), the ULK1/2 complex is activated, leading to the phosphorylation of downstream substrates like Beclin-1 and Vps34, which triggers the formation of the autophagosome.[4][9] By blocking ULK1/2, this compound effectively halts autophagic flux, leading to an accumulation of cellular waste and damaged organelles, ultimately promoting cancer cell death, especially in autophagy-dependent cancer cells.[4][9]
Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation.
Data Presentation: this compound In Vitro Activity
The following table summarizes the reported in vitro potency of this compound. This data is essential for determining the appropriate concentration range for 3D spheroid experiments.
| Parameter | Target | Value | Assay | Cell Line | Reference |
| IC₅₀ | ULK1 | 13 nM | ADP-Glo | - | [7][8] |
| IC₅₀ | ULK2 | 476 nM | ADP-Glo | - | [7][8] |
| IC₅₀ | Cell Growth | 0.3 µM | Viability Assay | MDA-MB-468 | [7] |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of uniform spheroids from a cancer cell line (e.g., MDA-MB-468 for TNBC) using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
MDA-MB-468 triple-negative breast cancer cells
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.05%)
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Humidified incubator (37°C, 5% CO₂)
Method:
-
Cell Preparation: Culture MDA-MB-468 cells to ~80-90% confluency in a standard T-75 flask.
-
Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete culture medium and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell suspension to a final concentration of 2 x 10⁴ cells/mL.
-
Seeding: Dispense 100 µL of the cell suspension (containing 2,000 cells) into each well of the 96-well ULA plate.[10]
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate initial cell aggregation at the bottom of the well.[10]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator. Spheroids should form within this period. Monitor spheroid formation and morphology daily using an inverted microscope.[11]
Caption: Workflow for generating 3D tumor spheroids using ULA plates.
Protocol 2: Drug Treatment and Efficacy Assessment
This protocol details the treatment of established spheroids with this compound and methods for evaluating its cytotoxic and anti-proliferative effects.
Materials:
-
Established 3D spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
ATP-based viability assay kit (e.g., CellTiter-Glo® 3D)
-
Brightfield inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Method:
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range could be 0.01 µM to 30 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Spheroid Treatment: Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubation: Treat the spheroids for 72 hours, or a desired time course.
-
Brightfield Imaging (Size Measurement):
-
At specified time points (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids in each well.[12]
-
Use image analysis software to measure the cross-sectional area or diameter of each spheroid.[13]
-
Calculate the change in spheroid size over time for each treatment condition relative to the vehicle control.[13]
-
-
Cell Viability Assessment (ATP Assay - Endpoint):
-
After the final imaging time point (e.g., 72 hours), assess cell viability using an ATP-based assay, which is well-suited for 3D cultures.[12][14]
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µL of the ATP assay reagent directly to each well containing 100 µL of medium and the spheroid.
-
Mix on an orbital shaker for 20-30 minutes to induce cell lysis and stabilize the luminescent signal.[14]
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Synergistic Applications with PARP Inhibitors
Studies have shown that this compound exhibits synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[4][5] PARP inhibition can induce cellular stress and upregulate protective autophagy, which this compound can then block, leading to enhanced tumor cell killing. This combination can be effectively studied in the 3D spheroid model using the protocols outlined above, with an additional treatment arm for the combination of this compound and the PARP inhibitor.
Caption: this compound blocks PARPi-induced protective autophagy, enhancing cell death.
Conclusion: this compound is a valuable tool for investigating the role of autophagy in cancer biology. The use of 3D spheroid models provides a more physiologically relevant context for evaluating the efficacy of this compound, both as a monotherapy and in combination with other anticancer agents. The protocols provided herein offer a robust framework for researchers to explore the therapeutic potential of ULK1/2 inhibition in preclinical cancer models.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Time- and cell-resolved dynamics of redox-sensitive Nrf2, HIF and NF-κB activities in 3D spheroids enriched for cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 13. Evaluation of Drug Efficacy–Quantitative Evaluation of Spheroid Size | Evident Scientific [evidentscientific.com]
- 14. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SBP-7455 in DMSO: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of SBP-7455 in Dimethyl Sulfoxide (DMSO). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different maximum concentrations, but it is generally in the range of 120-125 mg/mL.[1][2] It is crucial to use high-quality, anhydrous DMSO to achieve optimal solubility, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.[3]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, sonication is recommended to aid dissolution.[2][3] Ensure you are using a sufficient volume of DMSO for the amount of compound. Forcing a solution at a concentration higher than its maximum solubility will result in a suspension, not a true solution. Also, confirm that your DMSO is of high purity and has been stored properly to prevent water absorption.[3]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they can be stable for up to two years.[1][3] For shorter-term storage, -20°C is also acceptable for up to one year.[1][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the stability of this compound in its powdered form?
A4: In its powdered form, this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1][3]
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound is orally active and has been used in in vivo studies.[1][][5] Specific formulations for in vivo administration often involve a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the this compound DMSO stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in single-use aliquots to minimize freeze-thaw cycles.[1][3] |
| Inconsistent experimental results using the this compound solution. | The compound may have degraded due to improper storage or the use of old DMSO. DMSO is hygroscopic, and water content can affect compound stability. | Always use freshly opened, high-purity DMSO for preparing solutions.[3] Ensure proper storage of the stock solution at -80°C. |
| Difficulty in achieving a clear solution at the desired concentration. | The desired concentration exceeds the maximum solubility of this compound in DMSO. | Do not exceed the recommended maximum solubility of 125 mg/mL.[1] Use sonication to facilitate dissolution at concentrations approaching the solubility limit.[2][3] |
| Cell culture contamination after treatment with this compound solution. | The DMSO or the handling procedure was not sterile. | Prepare the this compound stock solution under sterile conditions using sterile-filtered DMSO. |
Quantitative Data Summary
The solubility and storage information for this compound are summarized in the tables below.
Table 1: this compound Solubility in DMSO
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL[1][3] | 352.78 mM[1][3] | Sonication is recommended for dissolution.[1][2][3] |
| DMSO | 120 mg/mL[2] | 338.67 mM[2] | Sonication is recommended.[2] |
| DMSO | 30 mg/mL[6] | ~84.6 mM | - |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][2][3] |
| Powder | 4°C | 2 years[1][3] |
| In DMSO | -80°C | 2 years[1][3] |
| In DMSO | -20°C | 1 year[1][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 354.33 g/mol )[7]
-
Anhydrous, sterile-filtered DMSO[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 354.33 g/mol x 1000 mg/g = 3.54 mg
-
-
Weighing: Carefully weigh out 3.54 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube for 1-2 minutes to mix the contents.
-
Sonication: Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[1][2] The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Store the aliquots at -80°C for long-term storage (up to 2 years).[1][3]
Visualizations
This compound Mechanism of Action: Inhibition of Autophagy Initiation
This compound is a potent dual inhibitor of ULK1 and ULK2, key kinases that initiate the autophagy pathway.[1][] By inhibiting ULK1/2, this compound blocks the downstream signaling cascade required for the formation of autophagosomes.[8]
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Experimental Workflow: Preparing this compound for Cell Culture Experiments
This workflow outlines the key steps for preparing this compound from a powdered form to a working solution for treating cells in culture.
Caption: Workflow for preparing this compound working solutions for cell culture.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Autophagy | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SBP-7455 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SBP-7455, a potent dual inhibitor of ULK1/ULK2. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Data
Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability for this compound in its solid form and in various solvents.
Table 1: Storage and Stability of Solid this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | ≥ 4 years[1] |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
Table 2: Storage and Stability of this compound in Solvents
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 2 years[2] |
| DMSO | -20°C | 1 year[2] |
| Various Solvents | -80°C | 2 years |
| Various Solvents | -20°C | 1 year |
Table 3: Solubility of this compound
| Solvent | Concentration |
| DMSO | 125 mg/mL (352.78 mM)[2] |
| DMF | 30 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, it is recommended to use fresh, anhydrous DMSO.[3] For a 10 mM stock solution, dissolve 3.54 mg of this compound (Molecular Weight: 354.33 g/mol ) in 1 mL of DMSO. If necessary, use an ultrasonic bath to aid dissolution.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to two years.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3]
Q2: How should I store the solid this compound compound?
A2: For long-term storage, the solid (lyophilized) form of this compound should be stored at -20°C, where it is stable for at least four years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -80°C or -20°C.[2] If working with diluted solutions in aqueous buffers for immediate experimental use, it is best to prepare them fresh on the day of the experiment.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous buffers?
A5: The stability of this compound in aqueous buffers can be pH-dependent. While specific data is limited, pyrimidine derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to maintain the pH within a neutral range if possible.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: this compound is not dissolving properly.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be of sufficient quality.
-
Troubleshooting Steps:
Issue 2: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly according to the recommendations in Tables 1 and 2.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Prepare fresh dilutions in your experimental buffer for each experiment.
-
-
-
Possible Cause 2: Precipitation in aqueous buffer.
-
Troubleshooting Steps:
-
Visually inspect the final solution for any precipitate.
-
The final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to maintain solubility.
-
Consider the use of a surfactant like Tween-80 or a co-solvent like PEG300 for in vivo formulations to improve solubility.[2]
-
-
Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review the storage and handling procedures of your sample.
-
As a pyrimidine derivative, this compound could potentially undergo hydrolysis or oxidation under harsh conditions. Ensure your mobile phases and sample diluents are within a stable pH range and are freshly prepared.
-
The trifluoromethyl group on this compound is generally stable, making degradation at this position less likely.
-
-
Visualized Workflows and Pathways
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Loss of Compound Activity
Caption: Troubleshooting guide for this compound activity loss.
Simplified Autophagy Signaling Pathway Inhibition by this compound
Caption: Inhibition of the ULK1/ULK2 complex by this compound.
References
SBP-7455 In Vivo Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation of SBP-7455 using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active dual inhibitor of ULK1 and ULK2 (unc-51 like autophagy activating kinase 1 and 2), which are key regulators of autophagy initiation.[1][2][3] It has shown potential in preclinical studies for the treatment of triple-negative breast cancer (TNBC).[2][4][5] this compound works by blocking the enzymatic activity of ULK1/2, thereby inhibiting the autophagic flux that cancer cells often utilize to survive and resist treatment.[2][6]
Q2: What is the recommended in vivo formulation for this compound?
A commonly used vehicle for the in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][7] This formulation is designed to solubilize the hydrophobic this compound compound for oral administration in animal models.
Q3: What are the key physicochemical properties of this compound?
The following table summarizes the key properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 354.33 g/mol | [1] |
| Formula | C16H17F3N4O2 | [1] |
| ULK1 IC50 | 13 nM | [1][3] |
| ULK2 IC50 | 476 nM | [1][3] |
| Solubility in DMSO | ≥ 71 mg/mL | [1] |
| In vivo Solubility | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [7] |
Q4: What pharmacokinetic parameters have been reported for this compound in mice?
After a single oral dose of 30 mg/kg in mice, the following pharmacokinetic parameters were observed:[3]
| Parameter | Value |
| Tmax | ~1 hour |
| Cmax | 990 nM |
| T1/2 | 1.7 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[1]
-
-
Prepare the vehicle mixture:
-
In a sterile microcentrifuge tube, add the solvents in the following order, vortexing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
-
Combine the stock solution with the vehicle:
-
Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture.
-
Vortex until the solution is clear and homogenous.
-
-
Add saline:
-
Add 450 µL of sterile saline to the mixture.
-
Vortex again to ensure a uniform suspension. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Preparation:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | - Incomplete initial dissolution in DMSO.- Use of hydrated DMSO.- Incorrect order of solvent addition.- Low ambient temperature. | - Ensure this compound is fully dissolved in fresh, anhydrous DMSO before adding other components.[1]- Follow the recommended order of solvent addition (PEG300, Tween-80, then this compound/DMSO, and finally saline).- Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[3] |
| Phase separation of the final formulation | - Inadequate mixing.- High concentration of this compound. | - Vortex thoroughly after the addition of each component.- If the concentration of this compound is high, consider preparing a more dilute solution. |
| Animal distress after oral gavage (e.g., lethargy, ruffled fur) | - Toxicity of the vehicle, particularly DMSO, at high concentrations or with repeated dosing.- Irritation caused by the formulation. | - For sensitive animal models, consider reducing the DMSO concentration to 2% or less.[8]- Ensure the gavage technique is performed correctly to avoid injury.- Monitor animals closely after administration. |
| Inconsistent experimental results | - Instability of the formulation.- Inaccurate dosing. | - Prepare the formulation fresh before each use to ensure stability and consistency.[1][3]- Calibrate pipettes and ensure accurate volume measurements during preparation.- Ensure the formulation is homogenous before drawing each dose. |
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound in vivo formulation preparation.
Caption: Signaling pathway of this compound in the inhibition of autophagy.
Caption: Logical relationship for troubleshooting formulation precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sbpdiscovery.org [sbpdiscovery.org]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of SBP-7455 on Focal Adhesion Kinase (FAK)
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the activity of SBP-7455. While this compound is a potent dual inhibitor of ULK1 and ULK2, its potential for off-target effects on other kinases, such as Focal Adhesion Kinase (FAK), warrants careful consideration during experimental design and data interpretation. This guide provides troubleshooting advice and standardized protocols to help you assess potential interactions between this compound and the FAK signaling pathway in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-specific inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2, which are key regulators of autophagy initiation.[1][2][3] It exhibits potent enzymatic inhibition of ULK1 and ULK2 in in vitro assays.[1][3]
Q2: Is there direct evidence of this compound inhibiting FAK?
Currently, there is no direct published evidence demonstrating that this compound is a potent inhibitor of FAK. However, a structurally related predecessor compound, SBI-0206965, was developed from a FAK inhibitor scaffold, which suggests that molecules with a similar chemical structure may have the potential to interact with FAK.[4] Therefore, it is prudent to experimentally verify the selectivity of this compound in your system.
Q3: My this compound-treated cells show altered adhesion and migration. Could this be a FAK-related off-target effect?
Changes in cell adhesion and migration are classic indicators of altered FAK signaling.[5][6][7] FAK is a critical mediator of signals from integrins and growth factor receptors that regulate these cellular processes.[6][8] If you observe such phenotypic changes, it is advisable to investigate for potential off-target effects on FAK.
Q4: What are the initial steps to troubleshoot potential off-target effects of this compound on FAK?
The initial step is to perform a dose-response experiment and assess the phosphorylation status of FAK and its downstream targets via Western blotting. A reduction in FAK auto-phosphorylation at Tyrosine 397 (Y397) in the presence of this compound would be a strong indicator of an off-target effect.
Quantitative Data Summary
For your reference, the following tables summarize the known inhibitory concentrations of this compound against its primary targets and provide an overview of key players in the FAK signaling pathway.
Table 1: this compound In Vitro Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| ULK1 | 13 | ADP-Glo |
| ULK2 | 476 | ADP-Glo |
Data sourced from MedChemExpress and Selleck Chemicals.[1][3]
Table 2: Key Components of the FAK Signaling Pathway
| Protein | Function | Key Phosphorylation Site |
| FAK (PTK2) | Non-receptor tyrosine kinase, central mediator of integrin and growth factor signaling.[5][6][7] | Y397 (autophosphorylation) |
| Src | Non-receptor tyrosine kinase, forms a complex with FAK.[5] | |
| p130Cas | Adaptor protein, phosphorylated by the FAK/Src complex.[7][8] | |
| Paxillin | Focal adhesion-associated protein, substrate of FAK.[8] |
Troubleshooting Guides
This section provides structured guidance for investigating unexpected experimental outcomes when using this compound.
Scenario 1: Unexpected Changes in Cell Morphology and Adhesion
-
Question: After treating my cells with this compound, I observed a rounded morphology and decreased adhesion, which is not typically associated with autophagy inhibition. Could this be an off-target effect on FAK?
-
Answer: Yes, these are hallmark signs of disrupted FAK signaling.[5][8] We recommend the following troubleshooting workflow:
Experimental Workflow for Investigating Off-Target Effects on FAK
Caption: Workflow for investigating potential FAK-related off-target effects.
Scenario 2: Contradictory Results in Autophagy Assays
-
Question: My autophagy flux assays with this compound are showing inconsistent results. Could FAK signaling be interfering?
-
Answer: While less direct, there is crosstalk between signaling pathways. FAK can influence pathways that regulate cell survival and proliferation, which could indirectly impact autophagy. To de-convolute these effects, we suggest the following:
Troubleshooting Logic for Assay Interference
Caption: Logic for troubleshooting inconsistent autophagy assay results.
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-FAK signal to the total FAK signal.
Protocol 2: In Vitro FAK Kinase Assay
-
Assay Setup: In a microplate, combine recombinant human FAK enzyme with a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known FAK inhibitor (positive control) to the wells. Include a vehicle control (DMSO).
-
Reaction Initiation: Add a FAK substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo) to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and calculate the IC50 value for this compound against FAK.
Signaling Pathway Visualization
The following diagram illustrates the canonical FAK signaling pathway, which may be affected by off-target kinase inhibition.
FAK Signaling Pathway
Caption: Overview of the Focal Adhesion Kinase (FAK) signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SBP-7455 Autophagy Flux Assays
This guide provides researchers, scientists, and drug development professionals with essential information for interpreting and troubleshooting autophagy flux assays involving the dual ULK1/2 inhibitor, SBP-7455.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in autophagy?
A1: this compound is a potent, orally active dual inhibitor of the unc-51-like autophagy activating kinase 1 (ULK1) and its homolog ULK2.[1][2][3][4] These kinases are critical for the initiation of the autophagy pathway.[2][4] this compound functions by blocking the enzymatic activity of ULK1/2, which in turn prevents the phosphorylation of downstream autophagy-related proteins like Beclin1 and Vps34.[2][5] This action effectively halts the formation of autophagosomes at the earliest stage, thereby inhibiting autophagic flux.[5]
Q2: What is "autophagic flux" and why is it crucial to measure it?
A2: Autophagic flux refers to the entire dynamic process of autophagy—from the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of the autophagosome's contents.[6][7][8] Simply measuring the number of autophagosomes at a single point in time can be misleading.[8][9] An accumulation of autophagosomes could signify either an increase in autophagy induction or a blockage in the degradation step (i.e., impaired fusion with lysosomes).[6][7][10] Measuring flux provides a more accurate assessment of the overall activity and efficiency of the autophagy pathway.[6]
Q3: How is this compound expected to affect autophagic flux assay results?
A3: As an inhibitor of autophagy initiation, this compound is expected to decrease or block autophagic flux.[2][5] In a typical assay, this would be observed as:
-
A reduction in the conversion of LC3-I to LC3-II.
-
An accumulation of the autophagy substrate p62/SQSTM1, which would otherwise be degraded.
-
A decrease in the formation of autophagosomes and autolysosomes, visible as fewer puncta in fluorescence microscopy.[5]
Q4: What are the essential experimental controls for an this compound autophagy flux experiment?
A4: To ensure accurate interpretation, the following controls are critical:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the basal level of autophagy.
-
Positive Control (Autophagy Induction): Cells treated with a known autophagy inducer (e.g., starvation, rapamycin, or another drug being studied). This confirms the cells are capable of mounting an autophagic response.
-
Positive Control (Autophagy Inhibition): Cells treated with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[11] These compounds block the final degradation step, causing an accumulation of autophagosomes and LC3-II, which is used to measure maximal flux.
-
Combination Controls: Treating cells with both an inducer and a lysosomal inhibitor shows the total autophagic activity. Treating with an inducer plus this compound demonstrates the inhibitory effect of this compound on stimulated autophagy.[2]
Q5: How do I interpret changes in LC3-II levels on a western blot when using this compound?
A5: LC3-II is a reliable marker for autophagosomes, but its levels must be interpreted in the context of flux.[8]
-
This compound alone: Should cause a decrease or no change in basal LC3-II levels.
-
Autophagy Inducer: Should increase LC3-II levels.
-
Inducer + this compound: this compound should prevent or reduce the inducer-mediated increase in LC3-II.
-
Inducer + Lysosomal Inhibitor: This combination should result in the highest accumulation of LC3-II, representing the total autophagic flux. The difference in LC3-II levels between this group and the group treated with the inducer alone is a measure of flux.
Q6: What is the role of p62/SQSTM1 in interpreting my results?
A6: p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated proteins and incorporates them into autophagosomes for degradation. Therefore, p62 itself is degraded by autophagy.
-
Increased Autophagic Flux: Leads to a decrease in p62 levels.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 8. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 9. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing SBP-7455 and Niraparib Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of SBP-7455 and niraparib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and niraparib?
A1:
-
This compound is a potent and orally active dual inhibitor of ULK1 (unc-51 like autophagy activating kinase 1) and ULK2, key regulators of autophagy initiation.[1][2] By inhibiting ULK1/2, this compound blocks the cellular recycling process of autophagy, which some cancer cells utilize to survive under stress, such as that induced by chemotherapy.[1][3]
-
Niraparib is a highly selective and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[4] These enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to an accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (a concept known as synthetic lethality).[5]
Q2: What is the scientific rationale for combining this compound and niraparib?
A2: The combination of this compound and niraparib is based on the principle of dual pathway inhibition to induce cancer cell death. Recent studies have shown that PARP inhibitors can induce autophagy as a survival mechanism in cancer cells.[6][7] By combining a PARP inhibitor (niraparib) with an autophagy inhibitor (this compound), the cancer cells' ability to repair DNA damage and to utilize autophagy for survival are both compromised. This dual attack has been shown to result in synergistic cytotoxicity in preclinical models of triple-negative breast cancer.[6][7]
Q3: Is there any direct preclinical evidence for the synergy between this compound and niraparib?
A3: Yes, a study has demonstrated that this compound and niraparib exhibit strong anti-proliferative synergy in MDA-MB-468 triple-negative breast cancer cells.[6] The study reported that significant synergy was observed with this compound concentrations ranging from 0.19–1.7 µM and niraparib concentrations from 3.8–7.5 µM.[6]
Troubleshooting Guide
Q4: We are not observing the expected synergistic effect in our in vitro experiments. What could be the issue?
A4: Several factors could contribute to a lack of synergy:
-
Suboptimal Concentration Range: Ensure that the concentration ranges for both drugs are appropriate for the cell line being used. It is crucial to determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your specific cell line before performing combination studies. The synergistic effect is often concentration-dependent.
-
Incorrect Assay Timing: The duration of drug exposure can influence the outcome. A 72-hour incubation period has been reported to be effective for assessing the growth inhibition of this compound.[8] You may need to optimize the incubation time for your specific experimental setup.
-
Cell Line Specificity: The synergistic effect may be cell-line specific and dependent on the underlying genetic background, such as the status of DNA repair pathways (e.g., BRCA1/2 mutations). The synergy between this compound and PARP inhibitors has been demonstrated in triple-negative breast cancer cells.[6]
-
Data Analysis Method: The method used to determine synergy (e.g., Loewe additivity, Bliss independence) can impact the results. Ensure you are using an appropriate model for your experimental design.
Q5: We are observing high levels of toxicity in our in vivo combination study, even at what we presumed were sub-therapeutic doses. What should we do?
A5: Unexpected toxicity in vivo can arise from several sources:
-
Pharmacokinetic Interactions: The co-administration of two drugs can alter their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), leading to higher than expected exposure and toxicity.
-
On-Target and Off-Target Toxicities: Both this compound and niraparib have known toxicities. For instance, hematological toxicities are a known side effect of niraparib.[4] The combination may exacerbate these toxicities.
-
Dosing Schedule: The frequency and timing of drug administration can significantly impact tolerability. Consider staggered dosing schedules or different administration routes if possible.
-
Animal Model: The strain, age, and health of the animal model can influence their tolerance to the drug combination.
To address this, it is recommended to perform a dose-ranging study for each drug individually in your animal model to establish the maximum tolerated dose (MTD). When combining the drugs, start with lower doses (e.g., 25% or 50% of the single-agent MTD) and escalate cautiously while closely monitoring for signs of toxicity.
Data Presentation
Table 1: Preclinical Data for this compound
| Parameter | Value | Cell Line/Model | Source |
| IC50 (ULK1) | 13 nM | ADP-Glo assay | [8] |
| IC50 (ULK2) | 476 nM | ADP-Glo assay | [8] |
| IC50 (Cell Growth) | 0.3 µM (72h) | MDA-MB-468 | [8] |
| In vivo Dosage (mice) | 10 mg/kg (oral gavage) | C57BL/6 mice | [8] |
| In vivo Dosage (mice) | 30 mg/kg (oral) | Mice | [8] |
Table 2: Preclinical Data for Niraparib
| Parameter | Value | Cell Line/Model | Source |
| IC50 | 7.6 µM | MDA-MB-468 | [6] |
| In vivo Dosage (mice) | 75 mg/kg (daily) | MDA-MB-436 xenograft | [9] |
Table 3: Example of In Vitro Synergy Data Presentation (Checkerboard Assay)
| This compound (µM) | Niraparib (µM) | % Cell Viability | Synergy Score (e.g., Loewe) |
| 0 | 0 | 100 | - |
| 0.1 | 0 | 95 | - |
| 0 | 1 | 90 | - |
| 0.1 | 1 | 70 | X.XX |
| ... | ... | ... | ... |
Experimental Protocols
Note: The following are generalized protocols. Researchers should optimize these protocols for their specific cell lines and animal models.
In Vitro Synergy Study: Checkerboard Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and niraparib. A common approach is to prepare 2x concentrated drug solutions.
-
Drug Addition: Add the single agents and combinations to the wells. For a checkerboard assay, this involves adding different concentrations of this compound along the rows and different concentrations of niraparib along the columns.[10][11][12] Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Analyze the data using a synergy model (e.g., Loewe additivity or Bliss independence) to determine if the combination is synergistic, additive, or antagonistic.[10]
In Vivo Drug Combination Study
-
Animal Model: Use an appropriate tumor model, such as a cell line-derived xenograft or a patient-derived xenograft model.[13]
-
Group Allocation: Randomly assign animals to different treatment groups (typically at least four groups: Vehicle, this compound alone, Niraparib alone, and this compound + Niraparib).[13][14]
-
Dosing: Based on single-agent MTD studies, select the doses for the combination study. Administer the drugs according to the chosen schedule and route.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.[14][15]
Mandatory Visualizations
Caption: Signaling pathways of this compound and Niraparib.
Caption: Experimental workflow for combination studies.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbpdiscovery.org [sbpdiscovery.org]
- 4. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
SBP-7455 cytotoxicity issues in non-cancerous cells
Welcome to the technical support center for SBP-7455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments, with a specific focus on addressing potential cytotoxicity concerns in non-cancerous cells.
Introduction
This compound is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), key regulators of the autophagy initiation pathway.[1][2][3] While its cytotoxic effects have been primarily characterized in cancer cell lines, particularly triple-negative breast cancer (TNBC), researchers may have questions about its effects on non-cancerous cells used as control or model systems.[2][4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help you distinguish between true compound-induced cytotoxicity and experimental artifacts.
Troubleshooting Guides
Unexpected cytotoxicity in non-cancerous cell lines can arise from various factors. This guide will help you systematically troubleshoot your experiments.
Issue 1: Higher than Expected Cytotoxicity in Non-Cancerous Control Cells
If you observe significant cell death in your non-cancerous cell lines upon treatment with this compound, consider the following potential causes and solutions.
Potential Cause 1: Suboptimal Cell Culture Conditions Healthy and consistent cell cultures are fundamental for reliable cytotoxicity data.[6]
-
Troubleshooting Steps:
-
Check Cell Health: Before seeding for an experiment, ensure your cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma).[7]
-
Verify Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.[7]
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluency or sparse cultures can affect cell viability.
-
Media and Supplements: Use fresh, pre-warmed media and supplements. Ensure consistency in lot numbers for media and serum, as batch-to-batch variability can impact results.
-
Potential Cause 2: Issues with Compound Handling and Dilution The preparation and handling of this compound are critical for accurate results.
-
Troubleshooting Steps:
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Include a vehicle control (cells treated with the same concentration of DMSO used to dilute this compound) to assess solvent toxicity.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions, to avoid concentration errors.[8]
-
Potential Cause 3: Assay-Related Artifacts The choice and execution of the cytotoxicity assay can significantly influence the results.
-
Troubleshooting Steps:
-
Assay Principle: Understand the principle of your chosen cytotoxicity assay (e.g., metabolic activity, membrane integrity). Some compounds can interfere with assay components. For example, compounds that affect cellular metabolism might lead to misleading results in MTT or resazurin-based assays.[9]
-
Assay Controls: Include appropriate controls in your experiment:[10]
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).
-
Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.
-
No-Cell Control: Wells with media and assay reagents only, to measure background signal.[10]
-
-
Incubation Time: Optimize the incubation time with the assay reagent. Prolonged exposure to some assay reagents can be toxic to cells.[10]
-
Potential Cause 4: True Cytotoxicity due to Autophagy Inhibition While not extensively documented in non-cancerous cells, long-term or high-concentration inhibition of basal autophagy could potentially impact cell viability. Basal autophagy is a crucial homeostatic process in all cells.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to characterize the cytotoxic effect. This can help determine the IC50 and the kinetics of cell death.
-
Alternative Viability Assays: Confirm the results using a second, mechanistically different cytotoxicity assay (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release or a dye exclusion method).[11]
-
Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays such as Annexin V/PI staining.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a dual-specific inhibitor of ULK1 and ULK2, which are serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2][3] By inhibiting ULK1/2, this compound blocks the autophagic process at a very early stage.[2]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells? A2: There is limited published data on the cytotoxicity of this compound in non-cancerous cell lines. Autophagy is a fundamental cellular process for maintaining homeostasis, and its inhibition could potentially affect cell viability, especially under stress conditions or over long exposure times. However, many cancer cells are more dependent on autophagy for survival than normal cells, which may provide a therapeutic window.[12] If you observe cytotoxicity, it is crucial to first rule out experimental artifacts as described in the Troubleshooting Guides.
Q3: What are the IC50 values for this compound? A3: The available IC50 values for this compound are primarily from studies in cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | CellTiter-Glo | 72 hours | 0.3 |
Data sourced from MedChemExpress and related publications.[3]
Q4: What should I do if my vehicle control (DMSO) is showing toxicity? A4: If your vehicle control shows significant cytotoxicity, you should reduce the final concentration of DMSO in your experiments. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be determined empirically for your specific cell line. If reducing the DMSO concentration is not feasible due to compound solubility, you may need to explore alternative solvents, although this may require re-validation of your experimental setup.
Q5: How can I confirm that this compound is inhibiting autophagy in my cells? A5: To confirm the on-target activity of this compound, you can monitor markers of autophagy. A common method is to measure the levels of LC3-II by Western blot or immunofluorescence. Inhibition of autophagy will prevent the degradation of LC3-II, leading to its accumulation. Another approach is to measure the phosphorylation of ULK1 substrates, such as ATG13.[2]
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Metabolic Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include untreated, vehicle, and positive controls. Remove the overnight culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
General Protocol for Assessing Cytotoxicity using a Membrane Integrity Assay (e.g., LDH Release)
-
Cell Seeding and Treatment: Follow steps 1-3 from the metabolic assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.[10]
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on a maximum LDH release control (cells lysed with a detergent).[10]
Visualizations
Caption: Mechanism of action of this compound as a ULK1/2 inhibitor in the autophagy pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity in non-cancerous cells.
Caption: General experimental workflow for assessing this compound cytotoxicity in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What are the limitations of luminometric cell viability assays? | AAT Bioquest [aatbio.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Autophagy and Its Effects: Making Sense of Double-Edged Swords - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ULK1/2 Inhibitors: SBP-7455 vs. SBI-0206965
In the landscape of autophagy research, the development of potent and selective inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 is of paramount importance. These kinases are central to the initiation of the autophagic process, making them attractive targets for therapeutic intervention in various diseases, including cancer. This guide provides a detailed comparison of two prominent ULK1/2 inhibitors, SBP-7455 and its predecessor SBI-0206965, with a focus on their potency and specificity, supported by experimental data.
Executive Summary
Potency: A Quantitative Comparison
The potency of this compound and SBI-0206965 has been evaluated in head-to-head studies, providing a clear picture of their relative efficacy. This compound consistently demonstrates superior inhibitory activity against both ULK1 and ULK2.
Table 1: In Vitro Kinase Inhibition Potency (IC50)
| Compound | Target | ADP-Glo Assay IC50 (nM) |
| This compound | ULK1 | 13 |
| ULK2 | 476 | |
| SBI-0206965 | ULK1 | 108 |
| ULK2 | 711 |
Data sourced from a comparative study.[1][3]
Table 2: Cellular Target Engagement and Cytotoxicity (IC50)
| Compound | Assay | Target/Cell Line | NanoBRET Assay IC50 (nM) | Cell Viability IC50 (µM) |
| This compound | Cellular Target Engagement | ULK1 | 328 | |
| ULK2 | 1158 | |||
| Cytotoxicity | MDA-MB-468 | 0.3 | ||
| SBI-0206965 | Cellular Target Engagement | ULK1 | 2448 | |
| ULK2 | 4578 | |||
| Cytotoxicity | MDA-MB-468 | 2.1 |
Data sourced from a comparative study.[1]
The data unequivocally shows that this compound is a more potent inhibitor of ULK1 and ULK2 in both a purified enzyme (ADP-Glo) and a cellular context (NanoBRET). Furthermore, this increased on-target potency translates to greater cytotoxicity in the MDA-MB-468 triple-negative breast cancer cell line.
Specificity Profile
A critical aspect of a chemical probe's utility is its specificity. While both compounds are primarily ULK1/2 inhibitors, their off-target profiles differ.
SBI-0206965: An extended screen of SBI-0206965 against a panel of 140 human protein kinases revealed that it inhibits several other kinases, some with equal or greater potency than its intended targets.[4][5] Notably, it is a potent inhibitor of AMP-activated protein kinase (AMPK) and other AMPK-related kinases like NUAK1 and MARK3/4.[4][5] This cross-reactivity is an important consideration for researchers when interpreting experimental results.
This compound: this compound was developed through a structure-based design to improve upon the potency and drug-like properties of SBI-0206965.[2] While it is described as a "dual-specific" and "selective" ULK1/2 inhibitor that blocks autophagic flux, a comprehensive kinase selectivity profile comparable to that of SBI-0206965 has not been identified in the reviewed literature.[1] This lack of publicly available, broad-panel screening data makes a direct and objective comparison of the specificity of the two compounds challenging.
Signaling Pathway and Experimental Workflows
To visualize the context in which these inhibitors function and how their activity is measured, the following diagrams are provided.
Caption: ULK1/2 signaling pathway in autophagy initiation.
Caption: Experimental workflows for potency determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays cited in this guide.
ADP-Glo™ Kinase Assay (In Vitro)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase (e.g., purified ULK1 or ULK2), a suitable substrate (e.g., ULKtide), ATP, and the test compound (this compound or SBI-0206965) in a kinase reaction buffer (e.g., 20 mM HEPES, 200 mM NaCl, 2 mM MgCl₂, 1 mM TCEP, pH 8.0).
-
Incubate at room temperature for 1 hour.[6]
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[7]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.[6]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular)
This assay measures the binding of a test compound to a target kinase within living cells.
-
Cell Preparation:
-
Seed HEK293 cells transiently expressing a NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion protein into a 384-well plate.[8]
-
-
Treatment:
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add the test compound (this compound or SBI-0206965) at various concentrations.
-
Incubate for a specified period (e.g., 1 hour) under standard cell culture conditions.[8]
-
-
Signal Measurement:
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped for BRET measurements. The BRET signal is generated by the proximity of the NanoLuc®-tagged kinase and the fluorescent tracer.[8]
-
-
Data Analysis:
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC₅₀ value is calculated from the dose-response curve.
-
Conclusion
For researchers seeking a potent inhibitor of ULK1 and ULK2 for in vitro and in vivo studies, this compound represents a significant improvement over SBI-0206965 in terms of on-target activity and cellular efficacy.[1][2] However, the lack of a comprehensive, publicly available specificity profile for this compound necessitates careful consideration and potentially independent validation of its off-target effects, especially when compared to the known promiscuity of SBI-0206965. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental system and the tolerance for potential off-target activities.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. ADP-Glo kinase assay [bio-protocol.org]
- 7. ulab360.com [ulab360.com]
- 8. reactionbiology.com [reactionbiology.com]
SBP-7455 compared to chloroquine as an autophagy inhibitor
An Objective Comparison of SBP-7455 and Chloroquine as Autophagy Inhibitors
In the study of autophagy, a cellular process vital for homeostasis and implicated in numerous diseases, chemical inhibitors are indispensable tools. This guide provides a detailed comparison of two widely used autophagy inhibitors, this compound and chloroquine, focusing on their mechanisms of action, potency, and experimental applications. This information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action: Early vs. Late Stage Inhibition
This compound and chloroquine inhibit autophagy at distinct stages of the pathway, a critical factor in experimental design and data interpretation.
This compound is a potent and specific inhibitor of the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/ULK2).[1][2][3] These kinases are essential for the initiation of the autophagy cascade. By inhibiting ULK1/ULK2, this compound blocks the very first step of autophagosome formation. This early-stage inhibition prevents the downstream signaling events required for the maturation of autophagosomes.
Chloroquine , on the other hand, is a late-stage autophagy inhibitor.[4][5][6] It is a lysosomotropic agent that accumulates in lysosomes, raising their pH.[4][7] This change in the lysosomal environment inhibits the fusion of autophagosomes with lysosomes to form autolysosomes and impairs the activity of lysosomal hydrolases responsible for the degradation of autophagic cargo.[8][9] Some studies suggest its primary mechanism is impairing the fusion process itself, independent of pH changes, and it has been shown to cause disorganization of the Golgi and endo-lysosomal systems.[5][6][8][9]
Caption: Autophagy pathway showing the distinct points of inhibition for this compound and Chloroquine.
Quantitative Comparison
The differing mechanisms of this compound and chloroquine are reflected in their quantitative measures of potency. This compound's potency is defined by its IC50 against specific kinases, while chloroquine's effect is measured by the concentration required to inhibit autophagic flux in cellular assays.
| Parameter | This compound | Chloroquine | Reference |
| Target | ULK1/ULK2 Kinases | Lysosome function / Autophagosome-lysosome fusion | [1],[8],[9] |
| IC50 (ULK1) | 13 nM | Not Applicable | [1],[3] |
| IC50 (ULK2) | 476 nM | Not Applicable | [1],[3] |
| Cell Growth Inhibition (IC50) | 0.3 µM (MDA-MB-468 cells, 72h) | Varies by cell line (e.g., 5 µM enhances sorafenib in GBM) | [1],[7] |
| Typical In Vitro Concentration | 10 µM | 5-100 µM | [2],[8] |
Experimental Data and Protocols
The choice of inhibitor will significantly impact the experimental outcome and its interpretation.
This compound: Monitoring Inhibition of Autophagy Initiation
As an inhibitor of the ULK1/2 complex, the effects of this compound are observed by monitoring the phosphorylation of downstream targets.
Key Experiment: Western Blot for ULK1/2 Substrates A common method to verify the activity of this compound is to measure the phosphorylation of ATG13, a direct substrate of ULK1.[1] Inhibition of ULK1/2 by this compound leads to a reduction in phosphorylated ATG13.
Experimental Protocol: In Vivo Target Engagement of this compound
-
Animal Model: Mice are administered this compound orally (e.g., 10 mg/kg).[1]
-
Sample Collection: Liver samples are collected after a specified time (e.g., 2 hours).[1]
-
Protein Extraction: Liver tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total ULK1, total ATG13, and phospho-ATG13 (Ser318).
-
Analysis: A decrease in the phospho-ATG13 signal relative to total ATG13 indicates successful target engagement by this compound.[1]
Chloroquine: Monitoring Blockade of Autophagic Flux
Chloroquine's inhibition of the final degradation step leads to an accumulation of autophagosomes. This accumulation is a key indicator of its effect.
Key Experiment: LC3-II Accumulation Assay During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Chloroquine treatment prevents the degradation of autophagosomes, leading to a build-up of LC3-II, which can be detected by Western blot.
Experimental Protocol: Autophagic Flux Assay using Chloroquine
-
Cell Culture: Plate cells (e.g., U373 or LN229 glioblastoma cells) and allow them to adhere overnight.[7]
-
Treatment: Treat cells with the experimental compound (e.g., sorafenib to induce autophagy) in the presence or absence of chloroquine (e.g., 5 µM) for a specified time (e.g., 48 hours).[7]
-
Protein Lysis: Harvest cells and prepare protein lysates.
-
Western Blotting: Perform Western blotting using a primary antibody specific for LC3. Both LC3-I and LC3-II bands should be detectable. An antibody against p62, a protein degraded in autolysosomes, can also be used; its levels will increase when autophagy is blocked at a late stage.
-
Analysis: An increase in the LC3-II band intensity (or the LC3-II/LC3-I ratio) and p62 levels in the presence of chloroquine indicates a block in autophagic flux.[7]
Caption: Simplified workflows for assessing the activity of this compound and Chloroquine.
Summary and Recommendations
| Feature | This compound | Chloroquine |
| Stage of Inhibition | Early (Initiation) | Late (Degradation) |
| Specificity | High (Specific for ULK1/ULK2) | Low (Affects lysosomal function broadly, potential off-target effects on Golgi)[5][8][9] |
| Primary Use | To study the role of autophagy initiation and ULK1/2 signaling. | To measure autophagic flux by blocking the final degradation step. |
| Considerations | Orally bioavailable and potent, making it suitable for in vivo studies.[1][2] | FDA-approved drug, but its multiple cellular effects require careful interpretation of results.[4][5][8] |
-
To investigate the role of autophagy initiation or the specific functions of ULK1/ULK2 , This compound is the superior choice due to its high specificity and potency.
-
To measure autophagic flux or to block the degradation of autophagic cargo , chloroquine is a standard and effective tool. However, researchers must be cautious of its potential off-target effects and consider them when interpreting data.[5][8][9]
The selection of an autophagy inhibitor should be guided by the specific research question. Understanding the distinct mechanisms of this compound and chloroquine is paramount for the rigorous design and accurate interpretation of autophagy-related experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SBP-7455 On-Target Effects: A Comparative Guide to Kinase Assay Technologies
For researchers, scientists, and drug development professionals, the accurate validation of a compound's on-target effects is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the ADP-Glo™ assay with alternative methods for validating the on-target effects of SBP-7455, a potent dual inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key regulators of autophagy. Experimental data, detailed protocols, and pathway visualizations are presented to aid in the selection of the most appropriate assay for your research needs.
This compound has emerged as a significant tool compound for studying the role of autophagy in diseases such as triple-negative breast cancer.[1][2] Its on-target activity is primarily assessed by measuring its inhibitory effect on the kinase activity of ULK1 and ULK2. The ADP-Glo™ assay is a widely used method for this purpose, offering a non-radioactive, luminescence-based readout of kinase activity.[3][4] However, a variety of other assay formats exist, each with its own set of advantages and limitations. This guide will delve into a comparison of the ADP-Glo™ assay with radiometric and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, providing a clear overview of their principles, protocols, and performance characteristics.
Comparative Analysis of this compound and Related Compounds
The inhibitory potency of this compound and its analog, SBI-0206965, against ULK1 and ULK2 has been determined using various assay platforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from different studies, providing a quantitative comparison of the compound's performance in each assay.
| Compound | Target | Assay Technology | IC50 (nM) | Reference |
| This compound | ULK1 | ADP-Glo™ | 13 | [3][4] |
| This compound | ULK2 | ADP-Glo™ | 476 | [3][4] |
| This compound | ULK1 | NanoBRET™ | 328 | [5] |
| SBI-0206965 | ULK1 | ADP-Glo™ | 785 | [1] |
| SBI-0206965 | ULK2 | ADP-Glo™ | >10,000 | [1] |
| SBI-0206965 | ULK1 | NanoBRET™ | 785 | [1] |
| SBI-0206965 | ULK1 | Radiometric | 108 | |
| SBI-0206965 | ULK2 | Radiometric | 711 |
Understanding the ULK1/2 Signaling Pathway in Autophagy
This compound exerts its effects by inhibiting the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy, a cellular process for degrading and recycling cellular components. The following diagram illustrates the simplified signaling pathway leading to autophagy, highlighting the role of the ULK1 complex.
Caption: ULK1/2 signaling pathway in autophagy initiation.
Experimental Assay Workflows
The selection of an appropriate assay technology is crucial for obtaining reliable and reproducible data. Below are the generalized workflows for the ADP-Glo™, radiometric, and TR-FRET kinase assays.
Caption: Workflow diagrams for kinase activity assays.
Detailed Experimental Protocols
Below are detailed protocols for each of the discussed kinase assays, providing a step-by-step guide for their implementation in the laboratory.
ADP-Glo™ Kinase Assay Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase (ULK1 or ULK2), its substrate (e.g., a generic peptide substrate), and the test compound (this compound) at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction.
-
This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity in the presence of an inhibitor.
-
Radiometric Kinase Assay Protocol
Radiometric assays are considered a "gold standard" for measuring kinase activity due to their direct measurement of phosphate incorporation.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound in a suitable buffer.
-
Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane or filter paper that binds the substrate.
-
-
Washing:
-
Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
-
Data Acquisition:
-
Quantify the incorporated radioactivity on the dried membrane using a scintillation counter or a phosphorimager. The amount of radioactivity is directly proportional to the kinase activity.
-
TR-FRET Kinase Assay Protocol
TR-FRET assays are homogeneous assays that measure the phosphorylation of a fluorescently labeled substrate.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., a biotinylated peptide with a fluorescent tag), and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period.
-
-
Detection Reagent Addition:
-
Stop the reaction by adding a detection solution containing a Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate. The detection solution also typically contains EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
-
FRET Signal Development:
-
Incubate the mixture to allow the antibody to bind to the phosphorylated substrate. This brings the Europium donor and the fluorescent acceptor on the substrate into close proximity, allowing for FRET to occur.
-
-
Data Acquisition:
-
Excite the Europium donor at its specific wavelength (e.g., 340 nm) and measure the emission from both the donor (e.g., 615 nm) and the acceptor (e.g., 665 nm) after a time delay. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate, and thus the kinase activity.
-
Comparison of Assay Performance
| Feature | ADP-Glo™ Assay | Radiometric Assay | TR-FRET Assay |
| Principle | Luminescence-based detection of ADP | Direct measurement of radiolabeled phosphate incorporation | Time-Resolved Fluorescence Resonance Energy Transfer |
| Throughput | High | Low to Medium | High |
| Sensitivity | High | Very High | High |
| Safety | Non-radioactive | Requires handling of radioactive materials | Non-radioactive |
| Cost | Moderate | High (due to radioisotope and disposal costs) | High (reagents can be expensive) |
| Interference | Potential for interference from compounds affecting luciferase | Minimal | Potential for interference from fluorescent compounds |
| Universality | Universal for any ADP-generating enzyme | Universal for kinases | Requires specific fluorescent substrates and antibodies |
| Z'-factor | Generally > 0.7 | Generally > 0.7 | Generally > 0.6 |
Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
Conclusion
The validation of on-target effects is a cornerstone of drug discovery. For a kinase inhibitor like this compound, several robust assay technologies are available. The ADP-Glo™ assay offers a balanced combination of high throughput, sensitivity, and safety, making it a popular choice for primary screening and dose-response studies. The radiometric assay , while being the "gold standard" for its direct and sensitive measurement, is often limited by safety concerns and lower throughput. TR-FRET assays provide a sensitive, high-throughput, and homogeneous alternative, though they require specific and often costly reagents.
The choice of assay will ultimately depend on the specific needs of the research, including the required throughput, sensitivity, budget, and available laboratory infrastructure. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision when validating the on-target effects of this compound and other kinase inhibitors.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
SBP-7455: A Potent ULK1/2 Inhibitor Demonstrating Synergistic Anticancer Activity with PARP Inhibitors
A detailed analysis of the synergistic potential of SBP-7455 when combined with the PARP inhibitor olaparib, with a focus on the quantitative validation using the Combination Index (CI) calculation method.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the dual ULK1/2 autophagy inhibitor, this compound, and its synergistic effects with the PARP inhibitor olaparib in triple-negative breast cancer (TNBC). The content herein is based on published experimental data and established methodologies for synergy assessment.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress and develop resistance to therapies.[3] By inhibiting ULK1/2, this compound effectively blocks the autophagic flux in cancer cells.[4][5] This mechanism of action makes it a promising candidate for combination therapies, particularly with agents that induce cellular stress, such as DNA-damaging agents.
The Rationale for Combination Therapy: this compound and PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, notably those with BRCA1/2 mutations.[4] PARP inhibitors trap PARP enzymes on DNA, leading to the accumulation of DNA single-strand breaks, which are subsequently converted to toxic double-strand breaks during replication. In cancer cells with homologous recombination deficiency, these double-strand breaks cannot be efficiently repaired, leading to cell death.
A key mechanism of resistance to PARP inhibitors is the upregulation of autophagy, which helps cancer cells tolerate the DNA damage and metabolic stress induced by these agents. By combining a PARP inhibitor with an autophagy inhibitor like this compound, the protective autophagic response can be abrogated, leading to a synergistic enhancement of cancer cell death.[4][5]
Quantitative Validation of Synergy: The Combination Index
The Chou-Talalay method is a widely accepted methodology for quantifying the nature of drug interactions, determining whether a combination is synergistic (more effective than the sum of its parts), additive (equal to the sum), or antagonistic (less effective than the sum).[6][7][8] This method is based on the median-effect equation and calculates a Combination Index (CI). The interpretation of CI values is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The calculation of the CI requires dose-response data for each drug individually and in combination.
Experimental Data: this compound in Combination with Olaparib
A key study by Ren et al. (2020) demonstrated the synergistic cytotoxicity of this compound and olaparib in the MDA-MB-468 triple-negative breast cancer cell line.[4][5] While the study qualitatively confirms a synergistic interaction, specific Combination Index values from the dose-response matrix were not publicly available in the reviewed literature. To facilitate future comparative analyses, the following table is presented as a template for summarizing such quantitative data.
Table 1: Combination Index (CI) for this compound and Olaparib in MDA-MB-468 Cells
| Effect Level (Fraction Affected, Fa) | Combination Index (CI) | Synergy/Antagonism |
| 0.50 (50% cell growth inhibition) | Data not available | Requires CI value |
| 0.75 (75% cell growth inhibition) | Data not available | Requires CI value |
| 0.90 (90% cell growth inhibition) | Data not available | Requires CI value |
Data to populate this table would be derived from the dose-response matrix of the combination experiment and calculated using software like CompuSyn or Combenefit, based on the Chou-Talalay method. A CI value less than 1 at each fraction affected would quantitatively confirm synergy.
Experimental Protocols
Cell Viability and Synergy Analysis
The following is a detailed methodology for assessing the synergistic effects of this compound and olaparib, based on the protocol described by Ren et al. (2020).[4]
-
Cell Culture: MDA-MB-468 triple-negative breast cancer cells are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and olaparib are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to achieve the desired concentration range for the experiment.
-
Dose-Response Matrix: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a matrix of drug concentrations, including:
-
This compound alone (multiple concentrations)
-
Olaparib alone (multiple concentrations)
-
A combination of this compound and olaparib at various fixed-ratio or non-fixed-ratio concentrations.
-
A vehicle control (e.g., DMSO).
-
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their effects.
-
Cell Viability Assessment: After incubation, cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis and Combination Index Calculation:
-
The raw luminescence data is normalized to the vehicle control to determine the percentage of cell viability for each drug concentration and combination.
-
The dose-response curves for each drug alone are plotted to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
The combination data is analyzed using software that implements the Chou-Talalay method, such as CompuSyn or the Combenefit platform with the Loewe additivity model.[4]
-
The software calculates the Combination Index (CI) at different effect levels (e.g., 50%, 75%, and 90% inhibition).
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound and Olaparib synergy.
References
- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synergistic mechanism of olaparib and cisplatin on breast cancer elucidated by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GitHub - kkttzjy/Synergy-score-calculation: Calculate the synergy score for drug combination [github.com]
- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Preclinical Showdown: SBP-7455 vs. Hydroxychloroquine in Autophagy Inhibition and Beyond
In the landscape of preclinical research, particularly in oncology and immunology, the modulation of cellular autophagy presents a compelling therapeutic strategy. Autophagy, a fundamental cellular recycling process, is a double-edged sword, promoting cell survival under stress but also enabling cancer cells to resist therapy. Two agents that interfere with this pathway, albeit through different mechanisms, are the novel ULK1/2 inhibitor SBP-7455 and the well-established antimalarial drug hydroxychloroquine (HCQ). This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct head-to-head preclinical studies comparing this compound and hydroxychloroquine are not available in the current body of scientific literature, a comparative analysis can be constructed by examining their individual mechanisms of action, preclinical efficacy in relevant models, and the experimental protocols used to generate these findings.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and hydroxychloroquine lies in their molecular targets and the specificity of their intervention in the autophagy pathway.
This compound is a potent and specific dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These kinases are crucial for the initiation of the autophagy cascade. By inhibiting ULK1/2, this compound directly blocks the formation of the autophagosome, the vesicle responsible for engulfing cellular components destined for degradation.[4] This targeted approach offers a precise method for shutting down autophagy at its earliest stage.
Hydroxychloroquine , on the other hand, acts at a later stage of autophagy. It is a lysosomotropic agent, meaning it accumulates in lysosomes, the cellular organelles responsible for the final breakdown of autophagic cargo.[5][6] By increasing the pH of the lysosome, HCQ inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes.[7][8] This leads to an accumulation of autophagosomes and a failure to complete the autophagic process. Beyond its effects on autophagy, HCQ also exhibits immunomodulatory effects by inhibiting Toll-like receptor (TLR) signaling.[5][7]
Figure 1: Simplified signaling pathways showing the distinct mechanisms of action of this compound and Hydroxychloroquine.
Preclinical Efficacy: A Comparative Overview
The preclinical evaluation of this compound has primarily focused on its potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC). In contrast, hydroxychloroquine has been investigated in a broader range of preclinical models, including those for autoimmune diseases, viral infections, and various cancers.
| Parameter | This compound | Hydroxychloroquine |
| Primary Indication (Preclinical) | Triple-Negative Breast Cancer (TNBC)[2][9] | Autoimmune diseases (e.g., lupus), various cancers, viral infections[10][11][12] |
| Potency (IC50) | ULK1: 13 nM, ULK2: 476 nM (ADP-Glo assay)[1][3] | Varies by cell type and assay; generally in the micromolar range for autophagy inhibition. |
| Effect on Cell Viability | Reduces viability of TNBC cells (IC50 of 0.3 µM for MDA-MB-468 cells)[3] | Can induce cell death in some cancer cell lines, often in combination with other agents.[12] |
| Synergistic Effects | Synergizes with PARP inhibitors (olaparib) to kill TNBC cells.[2][9] | Potentiates the effects of antiestrogens in ER+ breast cancer and other chemotherapies.[12][13] |
| In Vivo Efficacy | Orally bioavailable in mice; inhibits downstream targets of ULK1 in vivo.[2][3] | Demonstrates efficacy in various preclinical models, including lupus and some cancers.[11][13] |
Key Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.
This compound: ULK1/2 Inhibition and Cell Viability Assays
1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2.
-
Procedure: Recombinant ULK1 or ULK2 enzyme is incubated with a substrate (e.g., a generic peptide substrate) and ATP in a reaction buffer. This compound is added at various concentrations. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. The amount of ADP produced, which is proportional to the enzyme activity, is quantified using the ADP-Glo™ reagent system. Luminescence is measured, and the data is used to calculate the IC50 values.[1][3]
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Procedure: Triple-negative breast cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Luminescence is measured, and the IC50 value for cell viability is determined.[3]
Figure 2: Workflow for in vitro and cell-based assays to evaluate this compound activity.
Hydroxychloroquine: Autophagy Inhibition and In Vivo Efficacy
1. Autophagic Flux Assay (LC3-II Immunoblotting):
-
Objective: To measure the effect of hydroxychloroquine on autophagic flux.
-
Procedure: Cells are treated with hydroxychloroquine in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1). Cell lysates are collected and subjected to SDS-PAGE and western blotting. The levels of LC3-I and its lipidated form, LC3-II, are detected using an anti-LC3 antibody. An accumulation of LC3-II in the presence of HCQ, especially when compared to the lysosomal inhibitor control, indicates a blockage of autophagic flux.[14]
2. In Vivo Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of hydroxychloroquine, often in combination with other therapies.
-
Procedure: Human cancer cells (e.g., ER+ breast cancer cells) are injected into the mammary fat pads of immunodeficient mice. Once tumors are established, mice are randomized into treatment groups: vehicle control, hydroxychloroquine alone, another therapeutic agent (e.g., tamoxifen) alone, and the combination of hydroxychloroquine and the other agent. HCQ is typically administered orally. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[13]
Summary and Future Directions
This compound and hydroxychloroquine both modulate autophagy but through distinct mechanisms, leading to different preclinical profiles. This compound is a highly potent and specific inhibitor of autophagy initiation, with promising preclinical activity in triple-negative breast cancer. Its targeted nature may offer a more precise therapeutic window with potentially fewer off-target effects compared to the broader-acting hydroxychloroquine.
Hydroxychloroquine, while less potent and specific in its autophagy inhibition, has a long history of clinical use and a well-characterized safety profile. Its multifaceted mechanism of action, including immunomodulatory effects, makes it a versatile tool in various disease models.
Future preclinical research should focus on direct comparative studies of these two agents in various cancer and autoimmune models. Head-to-head comparisons would provide valuable data on their relative efficacy, on- and off-target effects, and potential for combination therapies. Understanding the specific contexts in which a targeted ULK1/2 inhibitor like this compound excels versus a broader lysosomotropic agent like hydroxychloroquine will be crucial for their clinical translation and the strategic design of novel therapeutic regimens.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdpomf.com [sdpomf.com]
- 6. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 8. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Clinical and Preclinical Studies of Hydroxychloroquine on RNA Viruses and Chronic Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Phase II Preoperative Study of Autophagy Inhibition With High-Dose Hydroxychloroquine and Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of SBP-7455 Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound's performance is objectively compared with other autophagy inhibitors, supported by experimental data to inform preclinical research and drug development programs.
Abstract
Autophagy is a cellular recycling process that can promote cancer cell survival under stress, making it a compelling target for anti-cancer therapies. This compound is a next-generation, orally bioavailable small molecule inhibitor of the ULK1/2 kinases, which are critical for the initiation of autophagy. Preclinical studies have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents in various cancer models. This guide summarizes the available data on this compound's activity, comparing it with its predecessor, SBI-0206965, and other common autophagy inhibitors such as hydroxychloroquine (HCQ), MRT68921, and ULK-101.
Mechanism of Action: Targeting the Autophagy Initiation Complex
This compound exerts its anti-cancer effects by inhibiting the kinase activity of ULK1 and ULK2. These kinases are essential components of the autophagy initiation complex, which also includes ATG13, FIP200, and ATG101. By blocking ULK1/2, this compound prevents the phosphorylation of downstream substrates, thereby halting the formation of the phagophore and subsequent steps in the autophagy pathway. This leads to an accumulation of cellular waste and stress, ultimately triggering cancer cell death.
Comparative Efficacy of this compound
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other autophagy inhibitors across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth.
In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | ULK1 | 13 | [1] |
| ULK2 | 476 | [1] | |
| SBI-0206965 | ULK1 | 108 | [2] |
| ULK2 | 711 | [2] | |
| MRT68921 | ULK1 | 2.9 | [3] |
| ULK2 | 1.1 | [3] | |
| ULK-101 | ULK1 | 8.3 | [4] |
| ULK2 | 30 | [4] |
Cellular Activity in Different Cancer Types
| Cancer Type | Cell Line | This compound IC50 (µM) | SBI-0206965 IC50 (µM) | Hydroxychloroquine IC50 (µM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.3 | 2.1 | 10.6 | [5] |
| Pancreatic Cancer | AsPC-1 | Not Reported | Not Reported | ~20-40 | [6] |
| Hs-766T | Not Reported | Not Reported | ~20-40 | [6] | |
| MIAPaCa-2 | Not Reported | Not Reported | >100 | [6] | |
| PANC-1 | Not Reported | Not Reported | >100 | [6] | |
| Lung Cancer | A549 | Not Reported | 6.78 | 58.6 (48h) | [2][7] |
| Cholangiocarcinoma | HuCCT-1 | Not Reported | Not Reported | 168.4 | [8] |
| CCLP-1 | Not Reported | Not Reported | 113.36 | [8] |
Note: Direct head-to-head IC50 values for this compound in all listed cell lines are not publicly available. The data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives are provided below.
Experimental Workflow: From Kinase Inhibition to Cellular Activity
ADP-Glo™ Kinase Assay (for In Vitro Kinase Inhibition)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[9][10]
-
Materials : ADP-Glo™ Kinase Assay kit (Promega), purified ULK1/2 enzyme, substrate (e.g., myelin basic protein), ATP, and test compounds.
-
Procedure :
-
Set up the kinase reaction in a 384-well plate by combining the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate IC50 values by plotting the luminescence signal against the compound concentration.
-
NanoBRET™ Target Engagement Assay (for Cellular Target Engagement)
This assay measures the binding of a test compound to a target protein within intact cells.[11]
-
Materials : Cells expressing a NanoLuc®-ULK1/2 fusion protein, NanoBRET™ tracer specific for ULK1/2, NanoBRET™ Nano-Glo® Substrate, and test compounds.
-
Procedure :
-
Seed the NanoLuc®-ULK1/2 expressing cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Add the NanoBRET™ tracer at a predetermined concentration.
-
Add the Nano-Glo® Substrate to generate a luminescent signal.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a specialized plate reader.
-
The BRET ratio is calculated from the two signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.
-
Determine the IC50 for target engagement by plotting the BRET ratio against the compound concentration.
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12]
-
Materials : Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Autophagic Flux Assay with mCherry-EGFP-LC3
This fluorescence-based assay monitors the progression of autophagy.[13][14]
-
Materials : Cancer cell lines stably expressing the mCherry-EGFP-LC3 tandem fluorescent protein, and test compounds.
-
Procedure :
-
Seed the mCherry-EGFP-LC3 expressing cells on glass coverslips or in a multi-well imaging plate.
-
Treat the cells with the test compound for the desired time.
-
Fix the cells with paraformaldehyde.
-
Image the cells using a fluorescence microscope.
-
Autophagosomes will appear as yellow puncta (co-localization of mCherry and EGFP).
-
Autolysosomes will appear as red puncta (EGFP signal is quenched in the acidic environment of the lysosome, while mCherry is more stable).
-
-
Quantify the number of yellow and red puncta per cell to assess the autophagic flux. An increase in red puncta relative to yellow indicates a progression of autophagy, while a blockage will lead to an accumulation of yellow puncta.
-
Conclusion and Future Directions
This compound is a highly potent ULK1/2 inhibitor with superior in vitro and cellular activity compared to its predecessor, SBI-0206965, and the commonly used autophagy inhibitor, hydroxychloroquine, particularly in triple-negative breast cancer models.[5] While direct comparative data across a broad range of cancer types is still emerging, the available evidence suggests that this compound holds significant promise as a therapeutic agent. Its oral bioavailability further enhances its clinical potential.
Future research should focus on head-to-head comparisons of this compound with other next-generation ULK inhibitors in a standardized panel of cancer cell lines from various tissues of origin. Furthermore, in vivo studies in patient-derived xenograft (PDX) models will be crucial to validate its efficacy and to identify predictive biomarkers for patient stratification in future clinical trials. The synergistic potential of this compound with other targeted therapies and immunotherapies also warrants further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [ita.promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. broadpharm.com [broadpharm.com]
- 13. mCherry-GFP-LC3 reporter assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
SBP-7455: A Potent Pharmacological Alternative to Genetic Knockdown of ULK1/ULK2 for Autophagy Inhibition
For researchers, scientists, and drug development professionals, understanding the precise tools available to modulate cellular pathways is paramount. This guide provides a detailed comparison of the small molecule inhibitor SBP-7455 and the genetic knockdown of Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2, two key initiators of the autophagy pathway.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in both normal physiology and various disease states, including cancer. The ULK1 and ULK2 kinases are central to the initiation of autophagy, making them attractive targets for therapeutic intervention. While genetic knockdown via techniques like shRNA offers a powerful research tool for studying gene function, pharmacological inhibitors such as this compound present a more clinically translatable approach. This guide will objectively compare the efficacy of this compound to the genetic knockdown of ULK1 and ULK2, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Depletion
This compound is a potent, orally active dual inhibitor of ULK1 and ULK2.[1][2][3] It functions by directly binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity and the subsequent phosphorylation of downstream targets essential for the initiation of autophagy.
Genetic knockdown of ULK1 and ULK2, typically achieved through the introduction of short hairpin RNAs (shRNAs), leads to the degradation of ULK1 and ULK2 messenger RNA (mRNA). This results in a significant reduction in the cellular protein levels of these kinases, thereby ablating their function in the autophagy pathway.
While both methods aim to inhibit the ULK1/2 signaling axis, this compound offers acute and reversible control over ULK1/2 activity, whereas genetic knockdown provides a more sustained, long-term depletion of the proteins.
Quantitative Comparison of Efficacy
Experimental data demonstrates that the pharmacological inhibition of ULK1/2 with this compound effectively phenocopies the genetic knockdown of ULK1 in its ability to inhibit autophagic flux.[1]
| Parameter | This compound | Genetic Knockdown of ULK1/ULK2 | Reference |
| Target | ULK1 and ULK2 Kinase Activity | ULK1 and ULK2 Protein Expression | [1][2] |
| ULK1 IC50 | 13 nM | Not Applicable | [2] |
| ULK2 IC50 | 476 nM | Not Applicable | [2] |
| Cell Viability IC50 (MDA-MB-468 cells) | 0.3 µM | Not Applicable | [2] |
| Autophagy Inhibition | Potent inhibition of starvation-induced autophagic flux | Inhibition of autophagic flux | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Autophagy initiation pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and ULK1/2 knockdown.
Experimental Protocols
shRNA-Mediated Knockdown of ULK1/ULK2
-
shRNA Vector Preparation: Lentiviral vectors expressing shRNAs targeting human ULK1 and ULK2 are prepared. A non-targeting shRNA is used as a control.
-
Cell Transduction: Cancer cells (e.g., MDA-MB-468) are seeded and allowed to adhere. The following day, cells are transduced with the lentiviral particles containing the shRNA constructs in the presence of polybrene.
-
Selection: After 24-48 hours, the medium is replaced with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Verification of Knockdown: The efficiency of ULK1 and ULK2 knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR) of the target proteins/mRNA.
Measurement of Autophagic Flux (LC3 Western Blot)
-
Cell Treatment: Cells (either treated with this compound or with ULK1/ULK2 knockdown) are cultured under basal or starvation conditions (e.g., Earle's Balanced Salt Solution) for a specified time. To measure autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is added to a subset of wells for the last few hours of the treatment.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against LC3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Quantification: The band intensities for LC3-I and LC3-II are quantified using densitometry. The autophagic flux is determined by the difference in the LC3-II levels in the presence and absence of the lysosomal inhibitor.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or the corresponding vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated to induce cell lysis.
-
Luminescence Measurement: After a brief incubation at room temperature, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.
Conclusion
This compound emerges as a highly effective and specific dual inhibitor of ULK1 and ULK2. Its ability to potently inhibit autophagic flux is comparable to that achieved by the genetic knockdown of ULK1.[1] This makes this compound a valuable tool for studying the acute effects of autophagy inhibition and a promising candidate for therapeutic development. While genetic knockdown remains a cornerstone for fundamental research into gene function, the reversible and dose-dependent nature of this compound offers a more dynamic and clinically relevant model for exploring the therapeutic potential of ULK1/2 inhibition. The data presented in this guide provides a strong rationale for the use of this compound as a pharmacological probe to investigate the roles of ULK1/2-mediated autophagy in health and disease.
References
- 1. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 3. ULK1 and ULK2 are less redundant than previously thought: computational analysis uncovers distinct regulation and functions of these autophagy induction proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of SBP-7455: A Kinase Panel Screening Comparison
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of SBP-7455, a dual inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, with other known ULK1/2 inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a potent inhibitor of the ULK1/2 kinases, key regulators of the autophagy pathway.[1][2][3][4] Its efficacy in preclinical models, particularly in the context of triple-negative breast cancer, has highlighted its therapeutic potential.[2][5] This comparison guide delves into the specificity of this compound by examining its activity against its primary targets and comparing it with other well-characterized ULK1/2 inhibitors.
Kinase Inhibitor Specificity Comparison
The following table summarizes the inhibitory activity of this compound and other ULK1/2 inhibitors against their primary targets. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Known Off-Targets |
| This compound | 13 [1][3][4] | 476 [1][3][4] | Information not widely available in public domain |
| SBI-0206965 | 108[6][7] | 711[6] | AMPK, NUAK1, MARK3/4, Aurora A[8][9][10] |
| MRT68921 | 2.9[11][12] | 1.1[11][12] | TBK1, IKKϵ, AMPK-related kinases[13] |
| ULK-101 | 8.3[14] | 30[14] | Relatively clean kinome profile[15] |
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's mechanism of action and the experimental procedure for its evaluation, the following diagrams are provided.
Caption: ULK1/2 signaling pathway in autophagy initiation.
Caption: Experimental workflow for kinase panel screening.
Experimental Protocols
The determination of kinase inhibition by this compound and its comparators is typically performed using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the key steps for assessing the inhibitory activity of a compound against a panel of kinases.
1. Reagent Preparation:
- Prepare the required kinase buffer, ATP solution, and substrate solution.
- Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[1][2][17][18]
2. Kinase Reaction:
- In a 384-well plate, add the kinase, the test compound (e.g., this compound) at various concentrations, and the kinase substrate.
- Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[2]
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
3. Signal Generation:
- To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[2]
- Incubate the plate at room temperature for 40 minutes.[2][18]
- Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.[2]
- Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.[2][18]
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
- Determine the IC50 value by fitting the dose-response curve using a suitable software.
By adhering to this standardized protocol, researchers can generate robust and reproducible data to evaluate the specificity of kinase inhibitors like this compound and compare their profiles to other compounds in the field. This comprehensive evaluation is a critical step in the development of targeted and effective therapeutics.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sbpdiscovery.org [sbpdiscovery.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Autophagy-Related Proteins in Triple-Negative Breast Cancer: From Molecular Insights to Therapeutic Applications [mdpi.com]
- 17. ulab360.com [ulab360.com]
- 18. worldwide.promega.com [worldwide.promega.com]
Dual ULK1/2 Inhibitors: A Comparative Analysis of SBP-7455 and MRT67307
For Researchers, Scientists, and Drug Development Professionals
The Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis by degrading and recycling cellular components.[1] Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1/2 attractive therapeutic targets. This guide provides a comparative analysis of two prominent dual ULK1/2 inhibitors, SBP-7455 and MRT67307, summarizing their biochemical and cellular activities based on available experimental data.
Overview and Mechanism of Action
Both this compound and MRT67307 are potent small molecule inhibitors that target the kinase activity of both ULK1 and its homolog ULK2, thereby blocking the initial steps of autophagosome formation.[2][3] ULK1/2 are key components of the ULK pre-initiation complex, which also includes ATG13, ATG101, and FIP200.[1][4] The kinase activity of ULK1 is essential for the downstream phosphorylation of several autophagy-related (ATG) proteins, which is a prerequisite for the formation of the autophagosome.[1] By inhibiting ULK1/2, this compound and MRT67307 effectively halt the autophagic process.
Biochemical Potency
The inhibitory activity of this compound and MRT67307 against ULK1 and ULK2 has been quantified using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.
| Inhibitor | Target | IC50 (nM) | Assay | Reference |
| This compound | ULK1 | 13 | ADP-Glo | [2][5] |
| ULK2 | 476 | ADP-Glo | [2][5] | |
| MRT67307 | ULK1 | 45 | Not Specified | |
| ULK2 | 38 | Not Specified | ||
| TBK1 | 19 | at 0.1 mM ATP | ||
| IKKε | 160 | at 0.1 mM ATP |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Cellular Activity and Applications
Both compounds have demonstrated the ability to block autophagy in cellular contexts.
This compound has been shown to potently inhibit ULK1/2 enzymatic activity in cells and reduce the viability of triple-negative breast cancer (TNBC) cells.[4] It effectively inhibits starvation-induced autophagic flux in TNBC cells that are dependent on autophagy for survival.[4] Furthermore, this compound has displayed synergistic cytotoxicity with the PARP inhibitor olaparib in TNBC cells, suggesting a potential combination therapy strategy.[4] This compound is also noted for its oral bioavailability in mice.[4]
MRT67307 was initially identified as a potent inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[3][6] It also potently inhibits ULK1 and ULK2, effectively blocking autophagy in cells.[3][7] Its dual activity against both the ULK1/2 and TBK1/IKKε pathways makes it a valuable tool for studying the interplay between autophagy and innate immunity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ULK1/2 signaling pathway in autophagy and a general experimental workflow for evaluating ULK1/2 inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Guide to Handling SBP-7455
In the dynamic landscape of drug discovery, the safety of laboratory personnel is paramount. This document provides essential guidance on the safe handling of SBP-7455, a potent and orally active dual ULK1/ULK2 autophagy inhibitor investigated for its potential in cancer therapy.[][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling novel small molecule inhibitors in a research setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 | Prevents skin contact. Double gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended for handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A structured workflow is critical to ensure safety and maintain the integrity of the compound.
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound, a common procedure in a research laboratory.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps within a chemical fume hood.
-
Weighing:
-
Place a sterile, tared microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.54 mg of this compound (Molecular Weight: 354.33 g/mol ).
-
-
Solubilization:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the solid this compound. For a 10 mM solution from 3.54 mg, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but the stability of the compound under these conditions should be considered.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier for long-term stability. Avoid repeated freeze-thaw cycles.
-
By adhering to these safety and handling protocols, researchers can minimize risks and create a secure environment for advancing scientific discovery with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
